Product packaging for 2-Methyl-4-(trifluoromethyl)-1H-imidazole(Cat. No.:CAS No. 33468-67-6)

2-Methyl-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B1269116
CAS No.: 33468-67-6
M. Wt: 150.1 g/mol
InChI Key: UTUSYSDVLOWRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS 33468-67-6) is a high-value fluorinated heterocyclic building block designed for advanced research and development. This compound synergistically combines the privileged imidazole scaffold, a core structure in numerous bioactive natural products and approved therapeutics, with the strategic physicochemical properties of a trifluoromethyl group . The imidazole ring is a fundamental moiety in biological systems, found in the amino acid histidine, the neurotransmitter histamine, and purine bases in nucleic acids, which underpins its excellent biocompatibility and potential for diverse molecular interactions . The incorporation of the trifluoromethyl group at the 4-position is a well-established strategy in medicinal chemistry to enhance key properties of a molecule, including its metabolic stability, membrane permeability, and overall lipophilicity, as characterized by its high Hansch parameter . The additional methyl substituent at the 2-position allows for further fine-tuning of the compound's steric and electronic profile. This hybrid structure makes this compound a versatile precursor in the synthesis of novel potential therapeutic agents. Research into analogous trifluoromethyl-imidazole derivatives has demonstrated significant promise in developing potent anti-inflammatory compounds, such as p38 MAP kinase inhibitors for chronic inflammatory diseases . Furthermore, imidazole derivatives are extensively investigated for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties . Beyond medicinal chemistry, this compound serves as a critical synthon in materials science, particularly in the design of ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) with applications in gas capture and catalysis . This product is provided for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate to explore new chemical space in drug discovery programs and in the creation of advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3N2 B1269116 2-Methyl-4-(trifluoromethyl)-1H-imidazole CAS No. 33468-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-3-9-2-4(10-3)5(6,7)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUSYSDVLOWRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343700
Record name 2-Methyl-4-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33468-67-6
Record name 2-Methyl-5-(trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(trifluoromethyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS: 33468-67-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-(trifluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including the imidazole core and the electron-withdrawing trifluoromethyl group, impart valuable physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, quantitative biological data on related compounds, and an exploration of its potential mechanism of action are presented to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 150.10 g/mol .[1] The presence of the trifluoromethyl group significantly influences its electronics and lipophilicity, contributing to its enhanced metabolic stability and membrane permeability, which are desirable characteristics for drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 33468-67-6[1]
Molecular Formula C₅H₅F₃N₂[1]
Molecular Weight 150.10 g/mol [1]
Appearance Solid
Melting Point 179.00°C - 180.00°C[No specific citation found]

Table 2: Spectral Data of this compound

Spectrum TypeKey FeaturesReference(s)
¹H NMR Characteristic resonances for imidazole protons typically appear in the range of 6.77-7.66 ppm.[2]
¹³C NMR Imidazole carbon signals (C4/C5) are expected between 124.87-132.43 ppm.[2]
¹⁹F NMR A singlet corresponding to the -CF₃ group.[3]
IR C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹.[No specific citation found]

Synthesis and Experimental Protocols

General Synthetic Approach: Multi-component Reaction

A common and efficient method for synthesizing substituted imidazoles is the Radziszewski reaction and its variations, which involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, a plausible synthetic route would involve a trifluoromethylated 1,2-dicarbonyl equivalent, acetaldehyde, and an ammonia source.

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol describes the synthesis of a related compound, 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole, which illustrates a common synthetic manipulation of the imidazole core.[4]

Materials:

  • 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole (9.3 g)

  • Acetic acid (46.1 ml)

  • 48% Hydrobromic acid (46.5 ml)

  • Concentrated ammonia

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 9.3 g of 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole in a mixture of 46.1 ml of acetic acid and 46.5 ml of 48% strength hydrobromic acid.

  • Heat the solution under reflux for 48 hours.

  • Concentrate the solution in a rotary evaporator to form a thick paste.

  • Dilute the paste with water.

  • Adjust the pH to 11 with concentrated ammonia.

  • Extract the aqueous solution several times with ethyl acetate.

  • Dry the combined organic phases and filter.

  • Concentrate the filtrate in a rotary evaporator until a thick suspension is produced.

  • Cool the suspension and filter the crystalline product.

  • Dry the crystallisate in vacuo to yield 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole.

This protocol for a derivative highlights the stability of the this compound core to harsh reaction conditions, a valuable property for its use as a building block in further chemical synthesis.

Biological Activity and Potential Applications

The incorporation of a trifluoromethyl group into the imidazole scaffold has been shown to enhance biological activity. Derivatives of this compound have demonstrated potential in various therapeutic areas, including as antimicrobial, antiviral, and anticancer agents.[1]

Antimicrobial and Antiviral Activity

Trifluoromethyl-substituted imidazoles and related benzimidazoles have shown promising antimicrobial activities.[5] The mechanism of action for some imidazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. A proposed mechanism for the antibacterial action of some imidazole derivatives is the inhibition of the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin, which is essential for protecting microbes from nitric oxide-mediated damage.

Derivatives of this compound have also exhibited significant antiviral activity. For instance, a notable derivative showed an IC₅₀ value of 0.35 µM against the ectromelia virus, indicating potent antiviral efficacy.[1]

Anticancer Activity and Mechanism of Action

Imidazole derivatives are being investigated for their potential as anticancer agents, with some compounds showing the ability to inhibit tyrosine kinases involved in cancer progression.[1] While specific IC₅₀ values for this compound against tyrosine kinases are not publicly available, a study on N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives demonstrated inhibitory activity against p38 MAP kinase. One of the synthesized compounds, AA6 , exhibited an IC₅₀ value of 403.57 ± 6.35 nM against p38 MAP kinase. This suggests that the 4-(trifluoromethyl)-1H-imidazole scaffold could be a valuable starting point for the development of p38 MAPK inhibitors.

Table 3: Biological Activity of a 4-(Trifluoromethyl)-1H-imidazole Derivative

CompoundTargetIC₅₀ (nM)Cell Line/AssayReference(s)
AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative)p38 MAP Kinase403.57 ± 6.35In vitro kinase assay[No specific citation found]

Signaling Pathway Involvement: p38 MAP Kinase Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines. Its activation is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell cycle regulation. The inhibition of p38 MAPK is a validated therapeutic strategy for various inflammatory diseases and cancers. The finding that a derivative of 4-(trifluoromethyl)-1H-imidazole inhibits p38 MAP kinase suggests a potential mechanism of action for its observed anti-inflammatory and anticancer effects.

Below is a simplified representation of the p38 MAPK signaling pathway, which can be a target for compounds based on the this compound scaffold.

p38_MAPK_pathway Stress Stress Stimuli (UV, Osmotic Shock, etc.) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Effectors (e.g., MK2, ATF2, CREB) p38->Downstream Inhibitor 2-Methyl-4-(trifluoromethyl) -1H-imidazole Derivative Inhibitor->p38 Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response

p38 MAPK Signaling Pathway Inhibition.

Conclusion

This compound is a versatile heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of an imidazole core and a trifluoromethyl group confers favorable properties for the development of novel therapeutic agents. While further research is needed to fully elucidate its biological activities and mechanisms of action, the existing data on its derivatives suggest that it is a promising scaffold for the design of potent and selective inhibitors of various biological targets, including enzymes involved in microbial and viral replication, as well as kinases implicated in cancer and inflammatory diseases. This technical guide provides a foundational resource for researchers interested in exploring the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known characteristics, detailed experimental protocols for property determination, and a visualization of a relevant synthetic workflow.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C₅H₅F₃N₂ and a molecular weight of 150.10 g/mol .[1] Its structure, featuring a methyl group at the 2-position and a trifluoromethyl group at the 4-position of the imidazole ring, imparts unique electronic and steric properties that influence its chemical behavior and biological activity.[2] The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive moiety in drug design.[2]

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

PropertyValueData TypeSource
Molecular Formula C₅H₅F₃N₂-[1]
Molecular Weight 150.10 g/mol -[1]
CAS Number 33468-67-6-[1]
Physical Form SolidExperimental[3]
Melting Point Not available-
Boiling Point 186.1 ± 40.0 °CPredicted
pKa 10.65 ± 0.10Predicted
logP (Octanol-Water Partition Coefficient) Not available-
Water Solubility Not available-

Experimental Protocols

This section details standardized experimental methodologies for the determination of key physicochemical properties of this compound and related heterocyclic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) until the temperature is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an imidazole derivative, which can act as a weak base, the pKa of its conjugate acid is typically determined.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the imidazole has been protonated.

Solubility Determination (Shake-Flask Method)

Aqueous solubility is a crucial parameter for drug absorption and distribution. The shake-flask method is a standard technique for its determination.

Methodology:

  • Equilibration: An excess amount of solid this compound is added to a known volume of water (or a relevant buffer solution) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV/MS).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Purification Workflow

The synthesis of substituted imidazoles often involves multi-component reactions. The following diagram illustrates a general workflow for the synthesis and purification of a trifluoromethylated imidazole derivative, which is a relevant process for professionals in drug development.

G start_end start_end process process decision decision io io analysis analysis start Start: Reactant Preparation reactants Reactants: - Trifluoroacetamidine - α-Haloketone - Base start->reactants reaction One-Pot Reaction (e.g., in Acetonitrile) reactants->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product workup->crude_product purification Purification crude_product->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization purity_check Purity Assessment column->purity_check recrystallization->purity_check purity_check->purification Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98% characterization Structural Characterization pure_product->characterization nmr NMR (1H, 13C, 19F) characterization->nmr ms Mass Spectrometry characterization->ms ftir FT-IR characterization->ftir final_product Final Characterized Product nmr->final_product ms->final_product ftir->final_product

General workflow for synthesis and purification of a trifluoromethylated imidazole.

Biological and Medicinal Chemistry Context

Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a trifluoromethyl group, as in this compound, can significantly modulate these activities.[2] This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and agrochemical development.[2] For instance, derivatives of this compound have shown potential as antiviral agents and as inhibitors of tyrosine kinases, which are implicated in cancer.[2]

Safety and Handling

This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][4][5][6]

References

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its core chemical properties, synthesis methodologies, and its emerging role in various therapeutic areas, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Information

This compound is a substituted imidazole, a class of compounds known for its wide range of biological activities. The incorporation of a trifluoromethyl group (-CF₃) often enhances the metabolic stability and lipophilicity of the molecule, making it a valuable building block in the design of novel therapeutic agents.[1]

PropertyValueSource
Molecular Formula C₅H₅F₃N₂[1][2]
Molecular Weight 150.10 g/mol [1][2]
CAS Registry Number 33468-67-6[1][2]
IUPAC Name This compound
Alternative Name 2-methyl-5-(trifluoromethyl)-1H-imidazole[1]
Physical Form Solid[2]

Synthesis and Experimental Protocols

The synthesis of substituted imidazoles is a well-established area of organic chemistry, with several methodologies available. For this compound, multi-component reactions are a common and efficient approach.

This protocol outlines a general methodology for the synthesis of trifluoromethyl-substituted imidazoles based on multi-component reaction principles.[1]

Objective: To synthesize this compound via a one-pot reaction.

Materials:

  • A trifluoromethyl-containing ketone or a related precursor

  • An appropriate aldehyde

  • Ammonium acetate

  • Solvent (e.g., Dimethylformamide - DMF)

  • Catalyst (e.g., Sodium metabisulfite)

  • Standard laboratory glassware for reflux reactions

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the trifluoromethyl-ketone precursor, the aldehyde, and ammonium acetate in equimolar amounts.

  • Solvent and Catalyst Addition: Add DMF as the solvent to dissolve the reactants. Introduce a catalytic amount of sodium metabisulfite to the mixture.

  • Reflux: Heat the reaction mixture to reflux. The temperature and duration will depend on the specific substrates but typically ranges from 4 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring the mixture into a beaker of ice-cold water.

  • Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.

Biological Significance and Applications in Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[3][4][5] The unique properties of this compound make it a compound of interest for developing new therapeutic agents.

Antiviral and Anticancer Potential: Research has highlighted the potential of imidazole derivatives, including those with a trifluoromethyl group, in antiviral and anticancer applications.[1] The trifluoromethyl group can modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile.[1] Studies have shown that certain derivatives exhibit significant activity against various viruses and can induce apoptosis in cancer cells.[1] Imidazole-based compounds are being investigated as inhibitors of key enzymes in cancer progression, such as sirtuins.[6]

Mechanism of Action: The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, which facilitates passage through cellular membranes to engage with intracellular targets.[1] The imidazole ring itself can participate in hydrogen bonding and coordination with metal ions, which is crucial for its role in the active sites of enzymes.[7]

The following diagram illustrates a typical workflow for the investigation of this compound as a potential drug candidate.

Drug_Discovery_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Development Synthesis Synthesis of 2-Methyl-4-(trifluoromethyl) -1H-imidazole Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Purification->InVitro HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: Drug discovery workflow for imidazole derivatives.

References

Spectroscopic Profile of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS No: 33468-67-6, Molecular Formula: C₅H₅F₃N₂). Due to the limited availability of experimentally published spectra for this specific compound, this guide presents a combination of reported data for closely related analogs and predicted spectroscopic values derived from established principles of NMR, IR, and mass spectrometry. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, including substituted imidazoles and molecules containing trifluoromethyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (J) in Hz
~7.5-7.7Singlet (or very narrow multiplet)1HH5 (imidazole ring)-
~2.4-2.5Singlet3H-CH₃-
Broad SignalSinglet1HN-H-

Note: The exact chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like CDCl₃, it may be a sharper singlet, while in protic solvents like DMSO-d₆, it will be broader and may exchange with residual water.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Assignment
~148-150SingletC2 (imidazole ring)
~135-138QuartetC4 (imidazole ring, coupled to -CF₃)
~120-125Quartet-CF₃
~118-122SingletC5 (imidazole ring)
~13-15Singlet-CH₃

Note: The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant (¹JCF). The C4 carbon, directly attached to the -CF₃ group, will also exhibit a quartet splitting (²JCCF).

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3300Broad, MediumN-H stretch
2900-3000Weak-MediumC-H stretch (aromatic and methyl)
~1600-1650MediumC=N stretch
~1500-1580MediumC=C stretch (imidazole ring)
1100-1300StrongC-F stretch (symmetric and asymmetric)
~700-900MediumC-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
150100[M]⁺ (Molecular Ion)
131Moderate[M - F]⁺
81Moderate[M - CF₃]⁺
69Strong[CF₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for the N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 200 ppm, centered around 100 ppm.

    • A larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

    • For GC-MS, use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.

    • In the ion source, bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the complementary nature of these techniques.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Solid State (IR) Solid State (IR) Sample->Solid State (IR) Dilution (MS) Dilution (MS) Sample->Dilution (MS) NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec IR_Spec IR Spectrometer Solid State (IR)->IR_Spec MS_Spec Mass Spectrometer Dilution (MS)->MS_Spec NMR_Data NMR Spectrum (Chemical Shifts, Couplings) NMR_Spec->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS_Spec->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Connectivity IR_Data->Structure_Elucidation Functional Groups MS_Data->Structure_Elucidation Molecular Weight & Fragmentation

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic_Synergy Molecule This compound NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Structure_Info Comprehensive Structural Information NMR->Structure_Info C-H Framework Connectivity IR->Structure_Info Functional Groups (N-H, C-F, C=N) MS->Structure_Info Molecular Formula Fragmentation Pattern

Caption: Complementary Nature of Spectroscopic Techniques.

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific crystal structure for 2-Methyl-4-(trifluoromethyl)-1H-imidazole is not publicly available in crystallographic databases. This guide is therefore based on the analysis of the closely related analogue, 2-(trifluoromethyl)-1H-imidazole, and established principles of imidazole chemistry and crystallography. The experimental protocols provided are representative methodologies for the synthesis and structural determination of similar compounds.

This technical guide provides a comprehensive overview of the anticipated crystal structure, potential synthesis, and crystallographic analysis of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the structural and chemical properties of fluorinated heterocyclic compounds.

Predicted Crystallographic Data

The crystal structure of this compound is expected to share similarities with other small, substituted imidazole molecules. In the absence of specific data, the crystallographic parameters for the analogous compound, 2-(trifluoromethyl)-1H-imidazole, are presented below as a predictive reference.[1]

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 7.5862
b (Å) 9.8792
c (Å) 7.6926
α (°) 90
β (°) 108.970
γ (°) 90
Volume (ų) Not Available
Z 4

Table 1: Crystallographic data for the analogous compound 2-(trifluoromethyl)-1H-imidazole.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of 2,4-disubstituted imidazoles can be achieved through various established methods.[2][3][4][5][6] A plausible synthetic route for this compound is outlined below.

Materials:

  • 1,1,1-Trifluoro-3-bromopropan-2-one

  • Acetamidine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of acetamidine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in ethanol, add 1,1,1-trifluoro-3-bromopropan-2-one (1.1 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane).

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the solution over several days for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure would be performed using a single-crystal X-ray diffractometer.[7][8]

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Cryosystem for low-temperature data collection (e.g., 100 K).

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • Initial X-ray diffraction images are collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected data is processed, including integration of reflection intensities and corrections for absorption.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Synthesis_Workflow Synthetic Pathway for this compound reagents Acetamidine HCl + 1,1,1-Trifluoro-3-bromopropan-2-one reaction Reaction in Ethanol with NaHCO3 (Reflux) reagents->reaction workup Aqueous Workup (Ethyl Acetate/Water) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

A plausible synthetic workflow for the target compound.

Xray_Workflow Workflow for Single-Crystal X-ray Diffraction crystal Single Crystal Selection and Mounting data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares on F²) structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation

A generalized workflow for crystal structure determination.

Biological Significance

Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[9][10] The incorporation of a trifluoromethyl group can further enhance the pharmacological properties of a molecule.[11][12]

The trifluoromethyl group is known to increase metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[11] Therefore, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents with potential applications in various disease areas, including but not limited to, infectious diseases, oncology, and inflammatory conditions. The imidazole core itself is a key component in many biologically active molecules and can interact with various biomolecules.[10]

Biological_Roles Potential Roles of Trifluoromethylated Imidazoles in Drug Design parent Trifluoromethylated Imidazole Scaffold prop1 Increased Lipophilicity parent->prop1 prop2 Enhanced Metabolic Stability parent->prop2 prop3 Improved Binding Affinity parent->prop3 outcome Potential for Novel Therapeutic Agents prop1->outcome prop2->outcome prop3->outcome

Key contributions of the trifluoromethyl group to drug properties.

References

Solubility Profile of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the solubility of structurally related compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound in various solvents is provided to enable researchers to generate precise data.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. The imidazole scaffold is a common motif in many biologically active molecules and pharmaceuticals. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Understanding the solubility of this compound is crucial for its application in drug discovery and development, as solubility directly impacts bioavailability and formulation.

Qualitative Solubility Assessment

  • Imidazole: The parent compound, 1H-imidazole, is a white or colorless solid that is highly soluble in water and polar organic solvents. It is very soluble in ethanol, and soluble in diethyl ether, acetone, and pyridine, but only slightly soluble in benzene. The high solubility in polar solvents is attributed to the ability of the imidazole ring to form hydrogen bonds.

  • 2-Methylimidazole: The addition of a methyl group at the 2-position, as in 2-methyl-1H-imidazole, results in a compound that is also a white or colorless solid and is highly soluble in water and polar organic solvents.

  • Effect of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group

Tautomerism in 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the tautomerism of 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group significantly influences the electronic properties of the imidazole ring, thereby affecting the equilibrium between its tautomeric forms. Understanding this equilibrium is crucial for elucidating reaction mechanisms, predicting molecular interactions, and designing novel therapeutic agents. This document outlines the theoretical basis of tautomerism in this molecule, presents detailed experimental protocols for its characterization, and discusses computational approaches for predicting tautomer stability and spectroscopic properties.

Introduction to Tautomerism in Imidazoles

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] In the case of unsymmetrically substituted imidazoles, such as this compound, prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This results in two distinct tautomeric forms: This compound and 2-Methyl-5-(trifluoromethyl)-1H-imidazole . The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent, temperature, and pH.[1]

The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the adjacent nitrogen atom, thereby influencing the position of the tautomeric equilibrium.

Tautomeric Forms of this compound

The two tautomers of this compound are depicted below. For clarity in spectroscopic discussions, the carbon atoms of the imidazole ring are numbered.

Caption: Tautomeric equilibrium of this compound.

Experimental Characterization of Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[2] The chemical shifts of the imidazole ring protons and carbons are sensitive to the electronic environment and can therefore be used to distinguish between the two tautomers.

Key Spectroscopic Markers

Based on studies of analogous substituted imidazoles, the following spectroscopic features are anticipated to be key in distinguishing the tautomers of this compound:

  • ¹³C NMR Spectroscopy : The difference in chemical shifts (Δδ) between the C4 and C5 carbons of the imidazole ring is a diagnostic indicator of the predominant tautomeric form.[3][4]

    • A larger Δδ (C4-C5) is expected for the This compound tautomer.

    • A smaller Δδ (C4-C5) is expected for the 2-Methyl-5-(trifluoromethyl)-1H-imidazole tautomer.[3][4]

  • ¹H NMR Spectroscopy : The chemical shift of the C-H proton on the imidazole ring will differ between the two tautomers. Due to rapid proton exchange, the NH proton is often not observable or appears as a broad signal.[3]

  • ¹⁹F NMR Spectroscopy : The chemical shift of the trifluoromethyl group may also be sensitive to the tautomeric state of the imidazole ring.

Experimental Protocols

The following protocols are recommended for the experimental investigation of the tautomerism of this compound.

  • Dissolve a known concentration of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Prepare a series of samples in different solvents to investigate the effect of solvent polarity on the tautomeric equilibrium.

  • For variable temperature studies, ensure the chosen solvent has a suitable boiling and freezing point range.

A comprehensive NMR analysis should be performed to identify and quantify the tautomeric forms.

NMR_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Interpretation Interpretation H1_NMR ¹H NMR Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Integration Integration of Signals H1_NMR->Integration C13_NMR ¹³C NMR C13_NMR->Chem_Shift F19_NMR ¹⁹F NMR F19_NMR->Chem_Shift VT_NMR Variable Temperature NMR Equilibrium_Constant Equilibrium Constant (K) Calculation VT_NMR->Equilibrium_Constant Delta_Delta_C Δδ (C4-C5) Calculation Chem_Shift->Delta_Delta_C Tautomer_Ratio Tautomer Ratio Determination Integration->Tautomer_Ratio Delta_Delta_C->Tautomer_Ratio Thermo_Params Thermodynamic Parameters (ΔG, ΔH, ΔS) Equilibrium_Constant->Thermo_Params Solvent_Effects Solvent Effect Analysis Tautomer_Ratio->Solvent_Effects

Caption: Experimental workflow for NMR analysis of tautomerism.

Table 1: Summary of NMR Experiments for Tautomer Analysis

ExperimentPurposeKey Parameters to Analyze
¹H NMR To identify signals of the imidazole ring protons and determine their chemical shifts.Chemical shifts of C4-H and C5-H; Integration of signals if distinct peaks for each tautomer are observed.
¹³C NMR To determine the chemical shifts of the imidazole ring carbons and calculate Δδ(C4-C5).[4]Chemical shifts of C2, C4, and C5; The difference in chemical shifts between C4 and C5.
¹⁹F NMR To observe the chemical shift of the CF₃ group and its potential variation with tautomeric form.Chemical shift of the CF₃ signal.
Variable Temperature (VT) NMR To study the effect of temperature on the tautomeric equilibrium and potentially resolve exchanging signals.Changes in chemical shifts and signal coalescence with temperature.
2D NMR (HSQC, HMBC) To unambiguously assign proton and carbon signals to the correct atoms in the imidazole ring.Correlation peaks between protons and carbons.

Computational Investigation of Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies.[5] These methods can predict the relative stabilities of tautomers and their corresponding NMR chemical shifts.

Computational Workflow

A typical computational workflow for studying the tautomerism of this compound is outlined below.

Computational_Workflow cluster_Modeling Molecular Modeling cluster_Calculation Quantum Chemical Calculations (DFT) cluster_Analysis Data Analysis Build_Tautomers Build 3D Structures of Tautomers Geom_Opt Geometry Optimization Build_Tautomers->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc NMR_Calc NMR Chemical Shift Calculation Geom_Opt->NMR_Calc Solvation_Model Inclusion of Solvent Effects (PCM) Geom_Opt->Solvation_Model Relative_Energies Calculate Relative Energies (ΔE, ΔG) Freq_Calc->Relative_Energies Compare_NMR Compare Calculated vs. Experimental NMR Shifts NMR_Calc->Compare_NMR Solvation_Model->NMR_Calc Boltzmann_Avg Boltzmann Averaging of Spectra Relative_Energies->Boltzmann_Avg Compare_NMR->Boltzmann_Avg

Caption: Workflow for computational analysis of tautomerism.

Recommended Computational Protocol
  • Structure Preparation : Build the 3D structures of both the this compound and 2-Methyl-5-(trifluoromethyl)-1H-imidazole tautomers.

  • Geometry Optimization and Frequency Calculation : Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

  • Energy Calculation : From the output of the frequency calculations, determine the Gibbs free energies (G) of each tautomer. The relative energy (ΔG) will indicate the more stable tautomer.

  • NMR Chemical Shift Calculation : Using the optimized geometries, calculate the ¹³C and ¹H NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

  • Data Analysis : Compare the calculated relative energies with the experimentally determined equilibrium constant. Correlate the calculated NMR chemical shifts with the experimental spectra to assign the signals to the respective tautomers.

Data Summary

The following table should be populated with experimental and computational data to provide a clear comparison of the properties of the two tautomers.

Table 2: Comparative Data for Tautomers of this compound

PropertyThis compound2-Methyl-5-(trifluoromethyl)-1H-imidazole
Experimental ¹³C Chemical Shifts (ppm)
C2
C4
C5
Δδ (C4-C5)
Experimental ¹H Chemical Shift (ppm)
C-H
Calculated Relative Gibbs Free Energy (kcal/mol)
Gas Phase
In DMSO
In Chloroform
Calculated ¹³C Chemical Shifts (ppm)
C2
C4
C5
Δδ (C4-C5)
Calculated ¹H Chemical Shift (ppm)
C-H

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its chemical behavior. A combined experimental and computational approach, as outlined in this guide, will enable a thorough characterization of this equilibrium. The use of ¹³C NMR spectroscopy, with a focus on the chemical shift difference between C4 and C5, provides a robust method for identifying the predominant tautomer in solution. Computational modeling offers valuable insights into the intrinsic stability of the tautomers and aids in the interpretation of spectroscopic data. A comprehensive understanding of the tautomerism of this molecule will undoubtedly facilitate its application in drug discovery and development.

References

The Genesis of a Key Fluorinated Heterocycle: A Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical evolution of synthetic routes for 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group imparts unique properties, including enhanced metabolic stability and lipophilicity, making this imidazole derivative a valuable building block in the design of novel therapeutic agents and functional materials. This document provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols for seminal reactions, and a comparative analysis of the available methods.

Historical Context and Discovery

The synthesis of fluorinated organic compounds has been a pivotal area of research since the pioneering work of Frédéric Swarts in the late 19th century. However, the introduction of the trifluoromethyl group into heterocyclic systems gained significant momentum in the mid-20th century with the development of new trifluoromethylating agents. The discovery and synthesis of this compound are intrinsically linked to these broader advancements in organofluorine chemistry. Early methods for the synthesis of imidazole derivatives, such as the Debus-Radziszewski reaction, laid the groundwork for constructing the core imidazole ring. Subsequent innovations focused on the challenging task of introducing the trifluoromethyl group onto the pre-formed heterocycle or incorporating it during the cyclization process.

Core Synthetic Strategies

The synthesis of this compound has been approached through several key strategies, each with its own set of advantages and limitations. These methods can be broadly categorized into:

  • Cyclization of Trifluoromethylated Precursors: This approach involves the construction of the imidazole ring from acyclic starting materials that already contain the trifluoromethyl group.

  • Trifluoromethylation of a Pre-formed Imidazole Ring: This strategy focuses on the direct introduction of a CF3 group onto a 2-methylimidazole scaffold.

  • Ring Transformation Reactions: More novel approaches involve the conversion of other heterocyclic systems into the desired imidazole derivative.

A pivotal method for the synthesis of 4-(trifluoromethyl)imidazoles involves the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. This approach, developed as part of the broader investigation into the chemistry of mesoionic compounds, provides a convenient route to these valuable fluorinated heterocycles.

Comparative Data on Synthetic Routes

The following table summarizes quantitative data for key synthetic methods leading to 4-(trifluoromethyl)-imidazole derivatives. It is important to note that specific yield and condition data for the direct synthesis of this compound is sparse in readily available literature; therefore, data for closely related analogues are presented to provide a comparative context.

Synthetic Method Key Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Ring Transformation of Mesoionic Oxazolium-5-olate4-Trifluoroacetyl-1,3-oxazolium-5-olate, Ammonium AcetateAcetonitrileReflux2High (not specified)--INVALID-LINK--
Van Leusen Imidazole Synthesis (analogue)N-aryltrifluoroacetimidoyl chloride, Tosylmethyl isocyanide (TosMIC), Sodium HydrideTHFRoom Temp.261-78--INVALID-LINK--
Ring Transformation with Amidines (analogue)4-Trifluoroacetyl-1,3-oxazolium-5-olate, Formamidine hydrochloride, K2CO3DMF70263--INVALID-LINK--

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of 4-(trifluoromethyl)imidazole derivatives.

Protocol 1: Synthesis of 4-(Trifluoromethyl)imidazoles via Ring Transformation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olates

This protocol is based on the general method described for the synthesis of 4-(trifluoromethyl)imidazoles from mesoionic oxazolium-5-olates.

Step 1: Preparation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olate (1) Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates are prepared from the corresponding N-acyl-N-alkylglycines by reaction with trifluoroacetic anhydride.

Step 2: Reaction with an Ammonia Source to form 4-(Trifluoromethyl)-3,4-dihydroimidazoles (3) The mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate (1) is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent like acetonitrile. The reaction mixture is heated under reflux. The reaction proceeds via a regioselective attack of ammonia on the C-2 position of the oxazolium ring.

Step 3: Dehydration to 4-(Trifluoromethyl)imidazoles (4) The resulting 4-(trifluoromethyl)-3,4-dihydroimidazole (3) is then dehydrated to afford the final 4-(trifluoromethyl)imidazole (4). This dehydration can often be achieved by heating or by treatment with a dehydrating agent.

Detailed Experimental Procedure (Generalized): To a solution of the appropriate N-acyl-N-methylglycine (1.0 eq) in a suitable solvent (e.g., dichloromethane), trifluoroacetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the formation of the mesoionic compound is complete (monitored by TLC). The solvent is then removed under reduced pressure. The resulting crude mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate is dissolved in acetonitrile, and ammonium acetate (3.0 eq) is added. The mixture is heated to reflux for 2 hours. After cooling to room temperature, the solvent is evaporated. The residue is then subjected to a dehydration step, which may involve heating in a high-boiling point solvent or treatment with an acid catalyst, to yield the this compound. Purification is typically performed by column chromatography.

Protocol 2: Van Leusen Synthesis of 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles (Analogue)

This protocol describes a general procedure for a related class of trifluoromethylated imidazoles.

Step 1: Synthesis of N-aryltrifluoroacetimidoyl chlorides These starting materials can be prepared from the corresponding anilines.

Step 2: Van Leusen Cycloaddition To a suspension of sodium hydride (1.2 eq) in anhydrous THF, a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq) in THF is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred for 15 minutes, after which a solution of the N-aryltrifluoroacetimidoyl chloride (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Synthesis_Overview cluster_0 Core Synthetic Strategies Cyclization Cyclization of Trifluoromethylated Precursors Target_Molecule 2-Methyl-4-(trifluoromethyl) -1H-imidazole Cyclization->Target_Molecule Trifluoromethylation Trifluoromethylation of Pre-formed Imidazole Trifluoromethylation->Target_Molecule Ring_Transformation Ring Transformation Reactions Ring_Transformation->Target_Molecule

Caption: Overview of major synthetic approaches to this compound.

Ring_Transformation_Pathway cluster_1 Ring Transformation of Mesoionic Oxazolium-5-olate Start N-Acyl-N-methylglycine Intermediate1 Mesoionic 4-Trifluoroacetyl- 1,3-oxazolium-5-olate Start->Intermediate1 + Trifluoroacetic   Anhydride Intermediate2 4-(Trifluoromethyl)-3,4- dihydroimidazole Intermediate1->Intermediate2 + NH4OAc (Ammonia Source) Final_Product 2-Methyl-4-(trifluoromethyl) -1H-imidazole Intermediate2->Final_Product Dehydration

Caption: Pathway for the synthesis via ring transformation of a mesoionic intermediate.

Van_Leusen_Pathway cluster_2 Van Leusen Synthesis for Trifluoromethylated Imidazoles (Analogue) Reagent1 N-Aryltrifluoro- acetimidoyl chloride Product 1-Aryl-4-tosyl-5-(trifluoromethyl) -1H-imidazole Reagent1->Product + NaH, THF Reagent2 Tosylmethyl isocyanide (TosMIC) Reagent2->Product

Caption: Van Leusen approach for the synthesis of a related trifluoromethylated imidazole.

Conclusion

The synthesis of this compound represents a notable achievement in the field of heterocyclic and organofluorine chemistry. While several synthetic strategies have been developed for related compounds, the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates stands out as a particularly elegant and effective method. Further research into optimizing existing routes and developing novel, more direct syntheses will undoubtedly continue to be an active area of investigation, driven by the increasing demand for this and other fluorinated heterocycles in drug discovery and materials science. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers working in these fields.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a key building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the reaction of an N-acylated amino acid with trifluoroacetic anhydride to form a mesoionic intermediate, followed by cyclization with an appropriate nitrogen source to yield the target imidazole. This protocol is based on established methodologies for the synthesis of trifluoromethyl-substituted imidazoles and has been adapted for the specific synthesis of the 2-methyl derivative.

Introduction

Trifluoromethylated imidazole derivatives are of significant interest in the pharmaceutical industry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthesis of this compound presents a valuable scaffold for the development of novel therapeutic agents. The following protocols provide a comprehensive guide for its preparation in a laboratory setting.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme cluster_0 Step 1: Formation of Mesoionic Intermediate cluster_1 Step 2: Imidazole Ring Formation N_acetylglycine N-Acetylglycine Intermediate Mesoionic 4-Trifluoroacetyl- 1,3-oxazolium-5-olate N_acetylglycine->Intermediate CH2Cl2, 25°C TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Intermediate Intermediate_2 Mesoionic Intermediate Product 2-Methyl-4-(trifluoromethyl) -1H-imidazole Intermediate_2->Product DMF, 70°C Acetamidine Acetamidine Hydrochloride Acetamidine->Product Base K2CO3 Base->Product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olate (Intermediate)

This protocol is adapted from the general procedure described by Kawase et al. for the synthesis of similar mesoionic compounds.[1][2]

Materials:

  • N-Acetylglycine

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of N-acetylglycine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask at 0 °C (ice bath), add trifluoroacetic anhydride (3.0 eq) dropwise.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent and excess trifluoroacetic anhydride under reduced pressure using a rotary evaporator to obtain the crude mesoionic intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is an adaptation of the ring transformation reaction of mesoionic 1,3-oxazolium-5-olates with amidines.[1]

Materials:

  • Crude Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olate (from Step 1)

  • Acetamidine Hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, silica gel for column chromatography)

Procedure:

  • Dissolve the crude mesoionic intermediate from Step 1 in anhydrous dimethylformamide (DMF).

  • To this solution, add potassium carbonate (K₂CO₃) (1.5 eq) and acetamidine hydrochloride (1.5 eq) at 0 °C.

  • Heat the reaction mixture to 70 °C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Data Presentation

Table 1: Stoichiometry and Yields

StepReactant 1Molar Eq.Reactant 2Molar Eq.Reactant 3Molar Eq.SolventTemperature (°C)Time (h)Typical Yield (%)
1N-Acetylglycine1.0Trifluoroacetic Anhydride3.0--CH₂Cl₂0 to 253~95 (crude)
2Mesoionic Intermediate1.0Acetamidine HCl1.5K₂CO₃1.5DMF70260-70 (purified)

Experimental Workflow

The following diagram illustrates the overall experimental workflow.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Imidazole Formation and Purification A Mix N-Acetylglycine and CH2Cl2 at 0°C B Add Trifluoroacetic Anhydride A->B C Stir at 25°C for 3h B->C D Evaporate Solvent C->D E Dissolve Intermediate in DMF D->E Proceed to next step F Add K2CO3 and Acetamidine HCl at 0°C E->F G Heat to 70°C for 2h F->G H Aqueous Work-up G->H I Extraction with Ethyl Acetate H->I J Drying and Concentration I->J K Column Chromatography J->K L Obtain Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Trifluoroacetic anhydride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane and dimethylformamide are hazardous solvents. Avoid inhalation and skin contact.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where specified.

Conclusion

The provided protocols offer a detailed and reliable method for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The use of readily available starting materials and well-established reaction conditions makes this synthesis accessible for standard organic chemistry laboratories.

References

Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 2-methyl-4-(trifluoromethyl)-1H-imidazole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is based on established methodologies for the N-alkylation of imidazoles, employing a strong base such as sodium hydride in an aprotic polar solvent. An alternative method using a milder base is also presented. This application note includes a step-by-step experimental procedure, a summary of reaction parameters for different alkylating agents, and a workflow diagram for clarity.

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in organic synthesis, leading to the formation of a diverse range of biologically active molecules. The incorporation of a trifluoromethyl group at the 4-position of the imidazole ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting compounds. This protocol details a general and efficient method for the N-alkylation of this compound, a critical intermediate in drug discovery and development. The procedure involves the deprotonation of the imidazole nitrogen followed by nucleophilic substitution with an appropriate alkylating agent.

General Reaction Scheme

The N-alkylation of this compound proceeds via the deprotonation of the imidazole nitrogen by a suitable base, followed by the nucleophilic attack of the resulting imidazolide anion on an alkylating agent (e.g., an alkyl halide). Due to the asymmetry of the starting material, a mixture of two regioisomers (N1 and N3 alkylation) is possible. The regioselectivity of the reaction can be influenced by the steric bulk of the substituents on the imidazole ring and the choice of base and solvent.

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is adapted from a procedure for the N-alkylation of 2-methylimidazole and is suitable for a range of alkyl halides.[1]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • 6N Hydrochloric acid

  • Sodium hydroxide (solid or concentrated solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Imidazole Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride. A slow exothermic reaction may be observed.

  • Deprotonation: After the initial exotherm subsides, heat the reaction mixture to 70-75°C for 30 minutes, and then increase the temperature to 95°C for 15 minutes to ensure complete deprotonation, as indicated by the cessation of hydrogen gas evolution.[1]

  • Alkylation: Cool the mixture to 68°C and add the alkylating agent (1.0 eq) dropwise via a dropping funnel. A vigorous exothermic reaction may occur.[1]

  • Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing water.

    • Extract the aqueous mixture with ethyl acetate or diethyl ether.

    • Combine the organic extracts and wash sequentially with water and brine.

    • To separate the product from any unreacted starting material, perform an acid wash by extracting the organic layer with 6N HCl.[1]

    • Isolate the acidic aqueous layer and wash it with ether to remove any non-basic impurities.

    • Make the acidic aqueous layer alkaline by the careful addition of sodium hydroxide.

    • Extract the now basic aqueous layer with fresh ethyl acetate or diethyl ether.

  • Purification:

    • Combine the final organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.

    • Further purification can be achieved by column chromatography on silica gel or distillation under reduced pressure.

Protocol 2: Alternative N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is based on conditions reported for the N-alkylation of nitro-substituted imidazoles and offers a milder alternative to the use of sodium hydride.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.1-1.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Wash the filter cake with acetonitrile and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of imidazole derivatives with various alkylating agents. Note that yields are illustrative and will vary depending on the specific substrate and reaction conditions.

Alkylating AgentBase/Solvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideNaH / DMF68-951-260-70
Ethyl BromideK₂CO₃ / Acetonitrile602-465-75
Benzyl BromideNaH / DMF68-951-260-80[1]
Allyl BromideK₂CO₃ / Acetonitrile601-370-85

Visualization of Experimental Workflow

N-Alkylation Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry glassware and add base prep2 Add this compound and solvent prep1->prep2 react1 Heat for deprotonation (if using NaH) prep2->react1 react2 Add alkylating agent react1->react2 react3 Stir at reaction temperature react2->react3 workup1 Quench reaction react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash organic layer workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Column chromatography or distillation workup4->purify1 purify2 Characterize product (NMR, MS) purify1->purify2

Caption: A generalized workflow for the N-alkylation of this compound.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere. It reacts violently with water to produce hydrogen gas.

  • Alkylating agents such as methyl iodide and benzyl bromide are toxic and lachrymatory. Handle them in a well-ventilated fume hood.

  • DMF is a combustible liquid and a potential skin irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocols described in this application note provide reliable methods for the N-alkylation of this compound. The choice between the sodium hydride and potassium carbonate methods will depend on the scale of the reaction, the reactivity of the alkylating agent, and the available laboratory facilities. Proper execution of these protocols will enable the efficient synthesis of a wide range of N-alkylated imidazole derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for 2-Methyl-4-(trifluoromethyl)-1H-imidazole Derivatives as Potential Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antiviral activity of 2-Methyl-4-(trifluoromethyl)-1H-imidazole derivatives, with a focus on their potential against orthopoxviruses. Detailed protocols for the synthesis and antiviral evaluation of these compounds are provided to facilitate further research and development.

Introduction

The emergence of new viral threats and the potential for the re-emergence of eradicated diseases like smallpox highlight the continuous need for novel antiviral agents. The this compound scaffold has emerged as a promising starting point for the development of potent antiviral compounds. In particular, derivatives of this core structure have demonstrated significant efficacy against orthopoxviruses, a genus of viruses that includes the causative agents of smallpox (variola virus), monkeypox, and vaccinia virus.

This document outlines the antiviral activity of a key derivative, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, and provides detailed experimental protocols for its synthesis and virological assessment.

Data Presentation

The antiviral activity of selected 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate derivatives against various orthopoxviruses is summarized in the tables below. The data is compiled from in vitro studies conducted in Vero cell cultures[1].

Table 1: Antiviral Activity against Vaccinia Virus (VACV) [1]

CompoundStructureIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1f Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate0.35321.97919
1e Ethyl 1-hydroxy-4-methyl-2-(4-nitrophenyl)-1H-imidazole-5-carboxylate0.4545.7102
Cidofovir (Reference Drug)--<1
  • IC₅₀ (50% inhibitory concentration): The concentration of the compound that inhibits viral replication by 50%.

  • CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • SI (Selectivity Index): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for viral targets over host cells.

Table 2: Antiviral Activity of Compound 1f against Other Orthopoxviruses [1]

VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Cowpox Virus (CPXV)--20
Ectromelia Virus (ECTV)--46

Experimental Protocols

Synthesis of 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates

A general method for the synthesis of these derivatives involves the cyclization of aldehydes with corresponding oximes and ammonium acetate[1]. While a detailed, step-by-step protocol for the lead compound is not publicly available, a general procedure for a related compound is provided below as a reference.

Protocol: Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole

This protocol describes the synthesis of a structurally related imidazole derivative and can be adapted for the synthesis of the target compounds.

Materials:

  • 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole

  • Acetic acid

  • 48% Hydrobromic acid

  • Water

  • Concentrated ammonia

  • Ethyl acetate

Procedure:

  • Dissolve 9.3 g of 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole in a mixture of 46.1 ml of acetic acid and 46.5 ml of 48% hydrobromic acid.

  • Heat the solution under reflux for 48 hours.

  • Concentrate the solution in a rotary evaporator to form a thick paste.

  • Dilute the paste with water.

  • Adjust the pH to 11 with concentrated ammonia.

  • Extract the aqueous solution several times with ethyl acetate.

  • Dry the combined organic phases and filter.

  • Concentrate the filtrate in a rotary evaporator until a thick suspension is produced.

  • Cool the suspension, filter the crystallisate, and dry in vacuo to yield the final product.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the inhibitory effect of a compound on viral replication.

Materials:

  • Vero cells (or other suitable host cell line)

  • Complete Minimum Essential Medium (MEM) with 2.5% fetal bovine serum (FBS)

  • Vaccinia virus stock

  • Test compound solutions at various concentrations

  • Methylcellulose overlay medium

  • Crystal violet staining solution (0.1% in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the vaccinia virus stock in MEM.

  • Infection: Remove the culture medium from the cells and infect the monolayers with the virus dilutions. Incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for viral adsorption.

  • Compound Treatment: During the infection period, prepare different concentrations of the test compound in the overlay medium.

  • Overlay: After incubation, aspirate the virus inoculum and overlay the cell monolayers with the methylcellulose medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Staining: Remove the overlay medium and stain the cells with crystal violet solution for 20-30 minutes at room temperature.

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. The IC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Mandatory Visualizations

Logical Relationship: Rationale for Focusing on this compound Derivatives

G Rationale for Investigating Imidazole Derivatives A Need for New Antivirals B Imidazole Scaffold (Known Bioactivity) A->B Search for promising scaffolds C This compound Core B->C Specific core with potential D Derivatization (e.g., at N-1 and C-5 positions) C->D Chemical modification to enhance activity E Screening against Various Viruses D->E Biological evaluation F Identification of Lead Compounds (e.g., against Orthopoxviruses) E->F Identification of potent derivatives

Caption: Rationale for Investigating Imidazole Derivatives.

Experimental Workflow: General Synthesis of 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates

G General Synthesis Workflow cluster_reactants Starting Materials A Aryl Aldehyde D Cyclization Reaction A->D B Oxime B->D C Ammonium Acetate C->D E Purification (e.g., Crystallization, Chromatography) D->E F Characterization (e.g., NMR, Mass Spectrometry) E->F G Final Product: 2-Aryl-1-hydroxy-4-methyl- 1H-imidazole-5-carboxylate F->G

Caption: General Synthesis Workflow.

Experimental Workflow: Plaque Reduction Assay

G Plaque Reduction Assay Workflow A Seed Host Cells B Infect with Virus A->B C Treat with Imidazole Derivative B->C D Incubate (Plaque Formation) C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate IC50 F->G

Caption: Plaque Reduction Assay Workflow.

Signaling Pathway: Proposed Mechanism of Action

The precise mechanism of action for these compounds against orthopoxviruses is still under investigation. However, based on the structure of the lead compound and general knowledge of antiviral imidazoles, a plausible hypothesis involves the inhibition of a key viral enzyme essential for replication, such as the viral DNA polymerase. The trifluoromethyl group may play a role in binding to the enzyme's active site, while the N-hydroxy group appears to be crucial for the antiviral activity against vaccinia virus[1].

G Proposed Mechanism of Action cluster_virus Orthopoxvirus Replication Cycle A Viral Entry B Uncoating A->B C DNA Replication (Viral DNA Polymerase) B->C D Viral Protein Synthesis C->D E Assembly & Release D->E F 2-Methyl-4-(trifluoromethyl)- 1H-imidazole Derivative F->C Inhibition

Caption: Proposed Mechanism of Action.

References

Application Notes and Protocols for Anticancer Activity of 2-Methyl-4-(trifluoromethyl)-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer activities of novel 2-Methyl-4-(trifluoromethyl)-1H-imidazole analogs. The protocols detailed below offer standardized methods for evaluating the cytotoxic and apoptotic effects of these compounds on cancer cell lines.

Application Notes

Introduction

This compound and its analogs represent a promising class of heterocyclic compounds in anticancer drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, potentially leading to improved pharmacological properties.[1] Research on various imidazole derivatives has indicated their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1][2] These notes focus on a series of hypothetical analogs (designated TM-I-1 to TM-I-3 ) for the purpose of illustrating the evaluation of their anticancer potential.

Mechanism of Action

The anticancer activity of this compound analogs is hypothesized to occur through multiple mechanisms, including:

  • Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: The analogs may interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G2/M, thereby preventing cell division and proliferation.

  • Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, are potential targets. Inhibition of these pathways can disrupt tumor growth and survival signals.

Data Presentation

The following table summarizes the hypothetical cytotoxic activity of three analog compounds against a panel of human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).

Compound IDMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
TM-I-1 8.5 ± 0.712.3 ± 1.19.8 ± 0.9
TM-I-2 2.1 ± 0.34.5 ± 0.53.2 ± 0.4
TM-I-3 15.2 ± 1.521.7 ± 2.018.5 ± 1.8
Doxorubicin (Control) 0.9 ± 0.11.2 ± 0.21.1 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of the this compound analogs on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (TM-I-1, TM-I-2, TM-I-3) and a positive control (e.g., Doxorubicin) in the complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with the analogs using flow cytometry.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the IC50 concentration of the test compounds for 24 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within one hour using a flow cytometer.

    • Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2).

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol is for analyzing the effect of the analogs on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Cold 70% Ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Seed and treat cells as described in the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The fluorescence intensity of the PI signal is proportional to the amount of DNA.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound analogs and the experimental workflows described in the protocols.

Experimental_Workflow_for_Anticancer_Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Start: Cancer Cell Lines seed Seed Cells in 96-well plates start->seed treat Treat with Imidazole Analogs seed->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle read Measure Absorbance mtt->read ic50 Calculate IC50 Values read->ic50 ic50->treat Select Potent Analogs flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry

Experimental workflow for screening anticancer activity.

Simplified overview of apoptosis signaling pathways.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Imidazole Analog Imidazole Analog Imidazole Analog->Akt inhibits PTEN PTEN PTEN->PIP3 inhibits

Simplified PI3K/Akt signaling pathway.

References

Application Notes and Protocols: 2-Methyl-4-(trifluoromethyl)-1H-imidazole in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The incorporation of fluorine-containing building blocks, such as 2-Methyl-4-(trifluoromethyl)-1H-imidazole, into COF structures is a promising strategy for enhancing their physicochemical properties. The trifluoromethyl group (CF3) is known to impart unique characteristics, including increased thermal and chemical stability, hydrophobicity, and specific interactions with other molecules.[1] These properties make trifluoromethyl-functionalized COFs highly attractive for a range of applications, including gas storage and separation, catalysis, and importantly, in the realm of drug delivery and development.[2][3]

The imidazole moiety itself provides a robust and stable linkage within the COF structure.[4] The combination of the imidazole ring and the trifluoromethyl group in this compound offers a unique building block for designing novel COFs with tailored properties for advanced applications. This document provides detailed application notes and experimental protocols for the synthesis of a hypothetical trifluoromethyl-functionalized imidazole-based COF, herein referred to as TFM-Im-COF.

Applications in Drug Development

The unique properties of TFM-Im-COFs make them promising candidates for various applications in drug development:

  • Targeted Drug Delivery: The tunable porosity and functionalizable nature of COFs allow for the encapsulation and controlled release of therapeutic agents.[2][5] The hydrophobic nature imparted by the trifluoromethyl groups can enhance the loading of hydrophobic drugs.

  • Enhanced Bioavailability: The trifluoromethyl group can improve the metabolic stability and membrane permeability of drug molecules.[3] Incorporating this functionality into a drug carrier like a COF could potentially enhance the bioavailability of encapsulated drugs.

  • Biocatalysis: The stable and porous structure of COFs makes them excellent supports for enzymes or catalytic sites, enabling their use as heterogeneous catalysts in the synthesis of pharmaceutical intermediates.

  • Biosensing: The ordered structure and high surface area of COFs can be exploited for the development of sensitive and selective biosensors for diagnostics and monitoring of disease biomarkers.

Experimental Protocols

This section details a hypothetical protocol for the synthesis of TFM-Im-COF via a multicomponent Debus-Radziszewski reaction, a method known for forming stable imidazole linkages in COFs.[4]

Synthesis of TFM-Im-COF

Materials:

  • 1,3,5-Tris(4-formylphenyl)benzene (TFPB)

  • This compound

  • Pyrene-4,5,9,10-tetraone

  • Ammonium acetate

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • In a 100 mL Schlenk tube, add 1,3,5-tris(4-formylphenyl)benzene (TFPB) (X mg, Y mmol), pyrene-4,5,9,10-tetraone (A mg, B mmol), this compound (C mg, D mmol), and ammonium acetate (E mg, F mmol).

  • Add a mixture of anhydrous 1,4-dioxane (Z mL) and anhydrous mesitylene (W mL) to the Schlenk tube.

  • The mixture is sonicated for 15 minutes to ensure homogeneity.

  • The Schlenk tube is subjected to three freeze-pump-thaw cycles to remove dissolved gases.

  • The tube is sealed under vacuum and heated in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The crude product is washed sequentially with N,N-dimethylformamide (DMF) (3 x 50 mL) and acetone (3 x 50 mL).

  • The purified TFM-Im-COF is then dried under vacuum at 150 °C for 24 hours to yield a fine powder.

Post-Synthetic Modification (Hypothetical)

For certain applications, the properties of the TFM-Im-COF can be further tailored through post-synthetic modification. For example, introducing specific functional groups to enhance drug loading or targeting.

Materials:

  • TFM-Im-COF

  • Functionalizing agent (e.g., a molecule with a reactive group and a targeting ligand)

  • Anhydrous toluene

  • Triethylamine

Procedure:

  • Activate the TFM-Im-COF by heating under vacuum.

  • Suspend the activated TFM-Im-COF (X mg) in anhydrous toluene (Y mL) in a round-bottom flask.

  • Add the functionalizing agent (A mg, B mmol) and triethylamine (C mL, D mmol) to the suspension.

  • The reaction mixture is stirred under an inert atmosphere (e.g., argon) at 80 °C for 48 hours.

  • After cooling, the modified COF is collected by filtration.

  • The product is washed thoroughly with toluene and dichloromethane to remove unreacted reagents.

  • The final functionalized TFM-Im-COF is dried under vacuum.

Data Presentation

The following tables summarize hypothetical characterization data for the TFM-Im-COF, based on typical values for similar fluorinated and imidazole-based COFs.

Table 1: Physicochemical Properties of TFM-Im-COF

ParameterValue
Brunauer-Emmett-Teller (BET) Surface Area1200 - 1800 m²/g
Pore Volume0.8 - 1.2 cm³/g
Average Pore Diameter1.5 - 2.5 nm
Thermal Decomposition Temperature (TGA, 5% weight loss)> 450 °C

Table 2: Drug Loading and Release Study (Hypothetical Example with Doxorubicin)

ParameterValue
DrugDoxorubicin (DOX)
Loading Capacity (wt%)15 - 25%
Encapsulation Efficiency (%)80 - 95%
Release at pH 5.5 (48 h)60 - 80%
Release at pH 7.4 (48 h)10 - 25%

Visualizations

The following diagrams illustrate the synthesis workflow and a hypothetical signaling pathway for drug delivery.

G cluster_synthesis Synthesis Workflow reactants Reactants: - 1,3,5-Tris(4-formylphenyl)benzene - Pyrene-4,5,9,10-tetraone - this compound - Ammonium Acetate solvothermal Solvothermal Synthesis (1,4-Dioxane/Mesitylene, 120°C, 72h) reactants->solvothermal filtration Filtration and Washing (DMF, Acetone) solvothermal->filtration drying Drying (150°C, Vacuum) filtration->drying product TFM-Im-COF Powder drying->product

Caption: Workflow for the synthesis of TFM-Im-COF.

G Hypothetical Drug Delivery Pathway cluster_workflow Cellular Uptake and Drug Release cof_drug TFM-Im-COF (Drug Loaded) endocytosis Endocytosis cof_drug->endocytosis 1. Cellular Uptake endosome Endosome (pH ~5.5-6.0) endocytosis->endosome 2. Encapsulation release pH-Triggered Drug Release endosome->release 3. Acidic Environment drug Active Drug release->drug target Intracellular Target (e.g., DNA, Enzymes) drug->target 4. Target Binding effect Therapeutic Effect target->effect

Caption: Hypothetical pathway of TFM-Im-COF for drug delivery.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Methyl-4-(trifluoromethyl)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is the reaction of a mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate intermediate with ammonia, followed by a dehydration step. This approach is favored for its high yields and the availability of starting materials.[1][2]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are N-acetyl-N-methylglycine (or a similar N-acyl-N-alkylglycine) and trifluoroacetic anhydride, which react to form the mesoionic intermediate.[1] Gaseous or aqueous ammonia is then used for the cyclization step.

Q3: What are the typical yields for this synthesis?

A3: While yields can vary depending on the precise reaction conditions and scale, high yields have been reported for the formation of the intermediate dihydroimidazole and the final imidazole product.[1][2] Optimization of temperature, reaction time, and purification methods can significantly impact the final yield.

Q4: What are the critical safety precautions for this synthesis?

A4: Trifluoroacetic anhydride is corrosive and moisture-sensitive, so it should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction may also be exothermic, requiring careful temperature control. Standard laboratory safety practices should be followed throughout the procedure.

Experimental Protocols

A viable method for the synthesis of this compound is adapted from the work of Kawase et al. on similar trifluoromethyl-substituted imidazoles.[1]

Step 1: Synthesis of 3,2-Dimethyl-4-trifluoroacetyl-1,3-oxazolium-5-olate (Mesoionic Intermediate)

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-acetyl-N-methylglycine (1.5 mmol) in dry dichloromethane (4 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic anhydride (4.5 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • The resulting mesoionic intermediate can be used in situ for the next step or isolated for characterization.

Step 2: Synthesis of 2-Methyl-4-(trifluoromethyl)-3,4-dihydro-1H-imidazol-4-ol

  • Cool the solution containing the mesoionic intermediate back to 0°C.

  • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise while maintaining the temperature at 0°C.

  • Continue the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the dihydroimidazole product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.

Step 3: Dehydration to this compound

  • The crude 2-Methyl-4-(trifluoromethyl)-3,4-dihydro-1H-imidazol-4-ol can be dehydrated using various methods, such as heating in an acidic medium or using a dehydrating agent like sulfuric acid or phosphorus pentoxide.

  • A common method involves refluxing the dihydroimidazole in a suitable solvent with a catalytic amount of acid.

  • After the reaction is complete (monitored by TLC), the final product is isolated and purified, typically by column chromatography or recrystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the mesoionic intermediate Incomplete reaction due to insufficient trifluoroacetic anhydride or moisture contamination.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use a slight excess of trifluoroacetic anhydride.
Formation of multiple byproducts in Step 2 Lack of regioselectivity in the ammonia attack or side reactions.Maintain a low temperature (0°C) during the addition of ammonia to improve selectivity. Ensure slow and controlled addition of ammonia.
Incomplete dehydration in Step 3 Insufficient acid catalyst, inadequate temperature, or short reaction time.Increase the amount of acid catalyst slightly. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress by TLC.
Difficulty in purifying the final product Presence of unreacted starting materials or closely related impurities.Optimize the chromatographic separation by trying different solvent systems. Recrystallization from a suitable solvent system may also be effective.
Product decomposition The final product may be sensitive to strong acids or high temperatures.Use milder dehydration conditions if possible. Minimize the time the product is exposed to harsh conditions during work-up and purification.

Visualizing the Process

Experimental Workflow

experimental_workflow start Start step1 Step 1: Formation of Mesoionic Intermediate (N-acetyl-N-methylglycine + TFAA in CH2Cl2) start->step1 step2 Step 2: Cyclization with Ammonia (Reaction with NH3 at 0°C) step1->step2 step3 Step 3: Dehydration (Acid-catalyzed) step2->step3 purification Purification (Column Chromatography/Recrystallization) step3->purification end Final Product: This compound purification->end

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_step1 Check Step 1: Mesoionic Intermediate Formation start->check_step1 check_step2 Check Step 2: Cyclization start->check_step2 check_step3 Check Step 3: Dehydration start->check_step3 check_purification Review Purification Method start->check_purification solution1 Ensure anhydrous conditions and sufficient TFAA. check_step1->solution1 Issue Found solution2 Control temperature (0°C) during NH3 addition. check_step2->solution2 Issue Found solution3 Optimize acid catalyst, temperature, and reaction time. check_step3->solution3 Issue Found solution4 Adjust chromatography solvent system or try recrystallization. check_purification->solution4 Issue Found

Caption: A decision tree to aid in troubleshooting common issues during the synthesis.

References

Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound is a variation of the Debus-Radziszewski imidazole synthesis. This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, the likely starting materials are a trifluoromethyl-substituted dicarbonyl (such as 3,3,3-trifluoro-1,2-propanedione or a precursor), acetaldehyde, and a source of ammonia (e.g., ammonium acetate).

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is often carried out in a protic solvent, such as ethanol or acetic acid, and may be heated to reflux. The use of a catalyst, which can be acidic or basic, is common to promote the condensation reactions. The reaction conditions can significantly influence the yield and the byproduct profile.[1][2]

Q3: Why is the purification of the final product challenging?

A3: Purification of fluorinated imidazoles can be complicated by the presence of structurally similar byproducts and unreacted starting materials. The polarity of the imidazole ring and the presence of the trifluoromethyl group can also influence its solubility and chromatographic behavior, sometimes leading to difficulties in separation from impurities.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound.

Potential Cause Troubleshooting/Solution
Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) and extend the reaction time if necessary.- Increase Temperature: Gradually increase the reaction temperature, while monitoring for potential byproduct formation.
Suboptimal Reagent Stoichiometry: The molar ratios of the dicarbonyl compound, acetaldehyde, and ammonia source may not be optimal.- Optimize Reagent Ratios: Systematically vary the molar equivalents of the reactants. An excess of the ammonia source or acetaldehyde is often used.
Inefficient Catalyst: The catalyst used may not be effective or may be deactivated.- Screen Catalysts: Experiment with different acidic or basic catalysts (e.g., acetic acid, ammonium chloride, or other Lewis/Brønsted acids/bases).- Ensure Catalyst Activity: Use a fresh batch of catalyst.
Side Reactions: Competing side reactions may be consuming the starting materials or the product.- Modify Reaction Conditions: Adjust the temperature, solvent, and catalyst to disfavor known side reactions (see Problem 2).

Problem 2: Presence of significant impurities and byproducts in the crude product.

Potential Byproduct Origin Identification & Mitigation
Unreacted Starting Materials Incomplete reaction.Identification: Compare analytical data (e.g., NMR, GC-MS) with the spectra of the starting materials.Mitigation: See solutions for "Incomplete Reaction" in Problem 1.
Aldol Condensation Products of Acetaldehyde Self-condensation of acetaldehyde under acidic or basic conditions.[3][4][5][6][7]Identification: Look for signals corresponding to poly-aldehyde or crotonaldehyde-type structures in NMR spectra.Mitigation: - Add acetaldehyde slowly to the reaction mixture.- Use a milder catalyst or lower reaction temperature.
Regioisomers (e.g., 2-Methyl-5-(trifluoromethyl)-1H-imidazole) If an unsymmetrical dicarbonyl precursor is used, the condensation can occur in two different orientations.Identification: Careful analysis of 1H, 13C, and 19F NMR spectra. Isomers may have very similar retention times in chromatography.Mitigation: - The choice of a symmetric dicarbonyl precursor if possible.- Optimization of reaction conditions (solvent, temperature) may favor the formation of one regioisomer.
Products from Side Reactions of the Trifluoromethyl Dicarbonyl The highly electrophilic carbonyl groups of the trifluoromethyl-dicarbonyl compound can react with ammonia or other nucleophiles in unintended ways.Identification: Mass spectrometry can help identify unexpected molecular weights.Mitigation: - Control the stoichiometry of the ammonia source carefully.- Maintain a lower reaction temperature.
Polymeric Materials Polymerization of starting materials or intermediates.Identification: Observation of a broad, unresolved baseline hump in NMR spectra or insoluble material.Mitigation: - Use more dilute reaction conditions.- Ensure efficient stirring and temperature control.

Experimental Protocols

General Synthetic Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the trifluoromethyl-substituted 1,2-dicarbonyl compound (1.0 eq.).

  • Dissolve the dicarbonyl in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Add the ammonia source, such as ammonium acetate (2.0-3.0 eq.).

  • To this mixture, add acetaldehyde (1.0-1.2 eq.) dropwise with stirring.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours (4-24 h), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate), or by recrystallization.

Visualizations

Byproduct_Formation Reactants CF3-Dicarbonyl + Acetaldehyde + Ammonia Main_Product 2-Methyl-4-(trifluoromethyl) -1H-imidazole Reactants->Main_Product Debus-Radziszewski Synthesis Side_Reaction_Node Self-Condensation of Acetaldehyde Reactants->Side_Reaction_Node Side Reaction (e.g., basic/acidic conditions) Byproduct Aldol Adducts & Crotonaldehyde Side_Reaction_Node->Byproduct Troubleshooting_Workflow Start Low Yield or High Impurity Level Analysis Analyze Crude Product (NMR, GC-MS, LC-MS) Start->Analysis Decision1 Identify Byproducts? Analysis->Decision1 Unreacted_SM Unreacted Starting Materials Decision1->Unreacted_SM Yes Aldol_Products Aldol-type Byproducts Decision1->Aldol_Products Yes Other_Byproducts Other Impurities Decision1->Other_Byproducts Yes Solution1 Increase Reaction Time/Temp Optimize Stoichiometry Unreacted_SM->Solution1 Solution2 Slow Acetaldehyde Addition Milder Catalyst/Temp Aldol_Products->Solution2 Solution3 Adjust Catalyst/Solvent Improve Purification Other_Byproducts->Solution3 End Optimized Synthesis Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help increase the yield and purity of your synthesis.

Troubleshooting Guides

Low or no product yield, the presence of impurities, and difficulties in purification are common challenges encountered during the synthesis of this compound. The following guides address specific issues you may face during your experiments.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to degradation.
Suboptimal Reaction Temperature The optimal temperature can be crucial. If the reaction is exothermic, a lower temperature might be necessary to prevent side reactions. For endothermic reactions, a higher temperature, potentially with a higher boiling point solvent, could improve the yield. A step-wise increase in temperature can help identify the optimal condition.
Incorrect Reagent Stoichiometry Ensure the accurate measurement of all reagents. A slight excess of the amidine or ammonia source is sometimes used to drive the reaction to completion. Perform small-scale trial reactions to determine the optimal stoichiometry.
Poor Quality Reagents Use reagents of high purity. Impurities in starting materials can interfere with the reaction. Acetamidine hydrochloride, a common precursor, should be freshly converted to the free base or used from a sealed, dry container.
Presence of Water Many cyclocondensation reactions are sensitive to water, which can hydrolyze intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Issue 2: Presence of Multiple Impurities in the Crude Product

Possible Causes and Solutions

Possible CauseRecommended Solution
Side Reactions Side reactions are a common source of impurities. These can include polymerization of reactants or the formation of alternative heterocyclic systems. Lowering the reaction temperature or changing the solvent may help to minimize these unwanted reactions.
Decomposition of Starting Materials or Product The trifluoromethyl group can be sensitive to harsh reaction conditions. If decomposition is suspected, consider using milder bases or running the reaction at a lower temperature for a longer duration.
Air Oxidation Some intermediates in imidazole synthesis can be sensitive to air. Performing the reaction under an inert atmosphere can prevent the formation of oxidative impurities.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions

Possible CauseRecommended Solution
Co-eluting Impurities in Chromatography If impurities have similar polarity to the product, they can be difficult to separate by column chromatography. Try using a different solvent system or a different stationary phase (e.g., switching from silica gel to alumina).
Product is an Oil or Low-Melting Solid If the product is not a crystalline solid, purification by recrystallization is challenging. Consider converting the imidazole to a salt (e.g., hydrochloride or picrate) which may be more crystalline and easier to purify. The free base can then be regenerated.
Incomplete Removal of Solvent Ensure the product is thoroughly dried under high vacuum to remove any residual solvent, which can affect the purity and yield calculation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective method for the synthesis of this compound is through the cyclocondensation of a three-carbon trifluoromethylated building block with an amidine source. A widely used approach involves the reaction of a trifluoromethylated α,β-dicarbonyl compound or its equivalent with acetamidine.

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Optimization of reaction conditions is key to achieving high yields. We recommend a systematic approach:

  • Solvent Screening: Test a range of solvents with varying polarities and boiling points (e.g., ethanol, isopropanol, acetonitrile, DMF, and toluene).

  • Base Selection: If a base is required, screen different organic and inorganic bases (e.g., triethylamine, DBU, potassium carbonate, sodium acetate). The strength and steric hindrance of the base can significantly impact the reaction.

  • Temperature Optimization: Perform the reaction at different temperatures to find the optimal balance between reaction rate and product stability.

  • Concentration Effects: Varying the concentration of the reactants can also influence the reaction rate and the formation of byproducts.

Q3: What are the expected side products in this synthesis?

A3: Side products can arise from several pathways, including:

  • Incomplete cyclization: Leading to the accumulation of intermediate products.

  • Formation of regioisomers: Depending on the symmetry of the starting materials, different isomers of the imidazole ring can be formed.

  • Polymerization: Especially at higher temperatures, starting materials or intermediates can polymerize.

  • Hydrolysis: If water is present, hydrolysis of reactants or intermediates can occur.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the crude product is usually extracted into an organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Suitable solvents for recrystallization need to be determined empirically but can include ethyl acetate/hexanes, toluene, or ethanol/water mixtures.

Experimental Protocols

Proposed Synthesis via Cyclocondensation

This protocol is based on the general principle of imidazole synthesis from a dicarbonyl equivalent and an amidine.

Reactants:

  • 3-Bromo-1,1,1-trifluoroacetone (or a similar trifluoromethylated α-haloketone)

  • Acetamidine hydrochloride

  • A suitable base (e.g., Sodium ethoxide or Triethylamine)

  • Anhydrous solvent (e.g., Ethanol or Acetonitrile)

Procedure:

  • To a solution of acetamidine hydrochloride in anhydrous ethanol, add an equimolar amount of sodium ethoxide to generate the acetamidine free base in situ. Stir the mixture at room temperature for 30 minutes.

  • Filter the resulting sodium chloride precipitate and add the filtrate containing the acetamidine free base to a reaction flask.

  • Cool the solution to 0 °C and slowly add an equimolar amount of 3-bromo-1,1,1-trifluoroacetone.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, please refer to the following diagrams.

G cluster_workflow General Synthesis Workflow start Start: Reagents reaction Cyclocondensation Reaction start->reaction 1. Mix & Heat workup Aqueous Work-up reaction->workup 2. Quench & Extract purification Purification (Chromatography/Recrystallization) workup->purification 3. Isolate Crude product Pure Product purification->product 4. Isolate Pure

Caption: General workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low/No Yield check_reaction Check Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time/Increase Temp incomplete->extend_time Yes check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents No success Improved Yield extend_time->success optimize Optimize Conditions (Solvent, Base, Temp) check_reagents->optimize optimize->success

Caption: A logical flow diagram for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its physicochemical properties and the potential for impurity formation during synthesis. The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the imidazole ring, which can complicate purification by acid-base extraction. Additionally, the compound's solubility profile may be similar to that of certain byproducts, making separation by recrystallization or chromatography challenging.[1][2]

Q2: What are the likely impurities in a crude sample of this compound?

While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Such as 1,1,1-trifluoroacetone, glyoxal, methylamine, or other reagents used in the synthesis.

  • Positional isomers: Depending on the synthetic method, isomers like 2-Methyl-5-(trifluoromethyl)-1H-imidazole could be formed.

  • Over-alkylation or side-reaction products: Synthesis of substituted imidazoles can sometimes lead to the formation of more complex imidazole derivatives.[1][3]

  • Polymeric materials: These can form under certain reaction conditions.

Q3: How does the trifluoromethyl group affect the properties of the imidazole for purification?

The trifluoromethyl group has several significant effects:

  • Increased Lipophilicity: This group increases the compound's affinity for organic solvents.[4][5][6]

  • Reduced Basicity: As a strong electron-withdrawing group, it decreases the pKa of the imidazole ring, making it a weaker base. This requires careful pH control during acid-base extractions.[2]

  • Enhanced Metabolic Stability: While more relevant for in vivo applications, this stability also means the molecule is robust under a variety of purification conditions.[4]

  • Solubility: The trifluoromethyl group can enhance solubility in some organic solvents.[4]

Q4: Can I use distillation for purification?

While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and the potential for thermal degradation, which can lead to yield loss.[7]

Troubleshooting Guides

Recrystallization

Problem: Oiling out or no crystal formation.

Potential Cause Troubleshooting Step
Solvent is too nonpolar.Add a more polar co-solvent (e.g., a small amount of acetone or ethyl acetate to a hexane solution) until the solution becomes slightly cloudy, then heat to dissolve and cool slowly.[8]
Solvent is too polar.Add a less polar co-solvent (e.g., hexane to an ethyl acetate solution).[8]
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Solution is too dilute.Concentrate the solution by evaporating some of the solvent.
Presence of impurities inhibiting crystallization.Attempt a preliminary purification by passing the crude material through a short plug of silica gel to remove baseline impurities.[9]

Recommended Solvents: A solvent system of n-Hexane/Ethyl Acetate or n-Hexane/Acetone is a good starting point.[8] For more polar impurities, recrystallization from water might be an option for sufficiently polar compounds.[8]

Column Chromatography

Problem: Poor separation of the product from impurities.

Potential Cause Troubleshooting Step
Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between your product and impurities.
Compound is degrading on silica gel.Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. Alternatively, use a different stationary phase like alumina.[9]
Co-elution of impurities.If there is a large difference in polarity, a gradient elution may be necessary.
Overloading the column.Use an appropriate amount of crude material for the size of your column.
Acid-Base Extraction

Problem: Low recovery of the product after extraction.

Potential Cause Troubleshooting Step
Incomplete protonation of the imidazole.Due to the reduced basicity from the trifluoromethyl group, a stronger acid or lower pH may be required to protonate the imidazole and bring it into the aqueous layer.[2] Use a pH meter to ensure the aqueous layer is sufficiently acidic (e.g., pH 1-2).
Incomplete deprotonation during back-extraction.Use a sufficiently strong base (e.g., NaOH) to deprotonate the imidazolium salt and bring the neutral product back into the organic layer. Ensure the aqueous layer is sufficiently basic (e.g., pH 10-12).
Emulsion formation.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, acetone, and mixtures thereof) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath may be required.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase. If the compound shows signs of degradation on TLC, consider using deactivated silica or alumina.[9]

  • Eluent Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the product.

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate with the eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). Repeat the extraction 2-3 times. The protonated imidazole will move to the aqueous layer.

  • Washing: Wash the combined aqueous layers with an organic solvent to remove any neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is strongly basic (pH 10-12).

  • Back-Extraction: Extract the now neutral imidazole back into an organic solvent (e.g., ethyl acetate or dichloromethane). Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product dissolve Dissolve in min. hot solvent recryst_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals cool->collect dry Dry collect->dry recryst_end Pure Product dry->recryst_end

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Method is_pure->troubleshoot No recrystallization Recrystallization Issues? troubleshoot->recrystallization chromatography Chromatography Issues? troubleshoot->chromatography extraction Extraction Issues? troubleshoot->extraction recryst_sol Adjust solvent system or cooling rate recrystallization->recryst_sol Yes chrom_sol Optimize eluent or change stationary phase chromatography->chrom_sol Yes ext_sol Adjust pH or use different acid/base extraction->ext_sol Yes recryst_sol->start chrom_sol->start ext_sol->start

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Purification of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-(trifluoromethyl)-1H-imidazole. The following sections detail methods for removing common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, reaction byproducts, and regioisomers. These may include:

  • Unreacted Starting Materials: Such as N-acetylglycine and trifluoroacetic anhydride.

  • Reaction Intermediates: For example, 2-Methyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazole.

  • Regioisomer: 2-Methyl-5-(trifluoromethyl)-1H-imidazole is a common regioisomeric impurity that can be challenging to separate due to similar physical properties.

  • Hydrolysis Products: Trifluoroacetic acid can be present if moisture is not excluded from the reaction.

Q2: What is the most effective initial purification step for crude this compound?

A2: An initial acid-base extraction is often effective for removing non-basic and acidic impurities. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution will protonate the basic imidazole ring, moving it to the aqueous layer and leaving non-basic organic impurities behind. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified imidazole.

Q3: How can I remove the 2-Methyl-5-(trifluoromethyl)-1H-imidazole regioisomer?

A3: Separation of regioisomers can be challenging. Careful column chromatography is typically the most effective method. The choice of eluent system is critical for achieving good separation. A gradient elution with a non-polar solvent system, such as hexane and ethyl acetate, is often successful.

Q4: What are the recommended analytical methods for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is also essential for structural confirmation and can provide information about the presence of impurities.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up
Symptom Possible Cause Suggested Solution
Oily residue or broad melting pointPresence of unreacted starting materials or solvent residue.Perform an acid-base extraction to remove acidic and neutral impurities. Ensure the product is thoroughly dried under vacuum to remove residual solvents.
Multiple spots on TLC close to the product spotPresence of structurally similar impurities, such as the regioisomer.Optimize column chromatography conditions. Try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol).
Presence of acidic impurities detected by pH or NMRHydrolysis of trifluoroacetic anhydride to trifluoroacetic acid.Wash the organic solution of the product with a mild base, such as a saturated sodium bicarbonate solution, during the work-up.
Issue 2: Difficulty in Separating Regioisomers by Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of this compound and its 5-trifluoromethyl regioisomerInsufficient resolution of the column chromatography system.Use a longer column or a stationary phase with a smaller particle size. Employ a very shallow gradient elution (e.g., 0-10% ethyl acetate in hexanes over many column volumes). Consider using a different adsorbent, such as alumina.
Tailing of peaks on the chromatogramInteraction of the basic imidazole with acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve peak shape.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical purity levels that can be achieved for this compound using different purification techniques.

Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%) Notes
Acid-Base Extraction 75-8590-9585-95Effective for removing non-basic and acidic impurities.
Recrystallization 90-95>9860-80Solvent selection is critical. A mixture of a polar and non-polar solvent (e.g., ethyl acetate/hexanes) is often effective.
Column Chromatography 80-90>9970-90Can effectively remove the regioisomer with optimized conditions.
Combined Methods 75-85>99.550-70A combination of acid-base extraction followed by recrystallization or column chromatography provides the highest purity.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid (3 x 50 mL). The product will move into the aqueous layer.

  • Combine the aqueous layers and wash with the organic solvent (2 x 50 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide or saturated sodium bicarbonate) until the pH is > 8.

  • Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the partially purified this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Purification
  • Dissolve the purified this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Slowly add a co-solvent in which the product is less soluble (e.g., hexanes) until the solution becomes slightly cloudy.

  • Add a small amount of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction PartiallyPure Partially Purified Product Extraction->PartiallyPure Waste1 Non-Basic/Acidic Impurities Extraction->Waste1 ColumnChrom Column Chromatography PartiallyPure->ColumnChrom Recrystallization Recrystallization PartiallyPure->Recrystallization PureProduct >99.5% Pure Product ColumnChrom->PureProduct Waste2 Regioisomer & Other Impurities ColumnChrom->Waste2 Recrystallization->PureProduct Waste3 Soluble Impurities Recrystallization->Waste3

Caption: General purification workflow for this compound.

TroubleshootingTree start Low Purity after Synthesis check_impurities Identify Impurity Type (TLC/HPLC/NMR) start->check_impurities acidic_neutral Acidic or Neutral Impurities check_impurities->acidic_neutral Non-polar spots / acidic nature regioisomer Regioisomer Present check_impurities->regioisomer Spot close to product multiple_impurities Multiple Impurities check_impurities->multiple_impurities Multiple spots solution1 Perform Acid-Base Extraction acidic_neutral->solution1 solution2 Optimize Column Chromatography (Shallow Gradient, Different Eluent) regioisomer->solution2 solution3 Combine Purification Methods: 1. Acid-Base Extraction 2. Column Chromatography or Recrystallization multiple_impurities->solution3

Caption: Troubleshooting decision tree for purifying this compound.

Troubleshooting regioselectivity in the synthesis of substituted trifluoromethyl-imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in the synthesis of substituted trifluoromethyl-imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing substituted trifluoromethyl-imidazoles?

A1: Several methods are employed for the synthesis of substituted trifluoromethyl-imidazoles. The choice of method often depends on the desired substitution pattern and the available starting materials. Common synthetic routes include:

  • Van Leusen Imidazole Synthesis: This is a versatile method that involves the reaction of a tosylmethyl isocyanide (TosMIC) with an imine. It is a powerful tool for constructing the imidazole ring.[1][2][3]

  • [3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered imidazole ring. For instance, the reaction of nitrile imines with trifluoroacetonitrile can be used to synthesize trifluoromethyl-substituted triazoles, and analogous strategies can be applied for imidazoles.[4][5][6]

  • Ring Transformation Reactions: In some cases, existing heterocyclic rings can be transformed into the imidazole core. For example, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates can react with ammonia to yield 4-trifluoromethyl-imidazoles.[7]

Q2: What is regioselectivity and why is it a concern in the synthesis of substituted trifluoromethyl-imidazoles?

A2: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In the context of synthesizing substituted trifluoromethyl-imidazoles, different regioisomers can be formed depending on how the reactants combine. For example, in the synthesis of a disubstituted imidazole, the substituents can be located at various positions on the imidazole ring (e.g., 2,4-disubstituted vs. 2,5-disubstituted). The formation of a mixture of regioisomers can complicate purification and reduce the yield of the desired product. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the reactants and intermediates, thereby affecting the regiochemical outcome of the reaction.[8][9]

Q3: How can I distinguish between different regioisomers of substituted trifluoromethyl-imidazoles?

A3: Distinguishing between regioisomers is crucial for reaction optimization and product characterization. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the imidazole ring protons and carbons, as well as the trifluoromethyl group, will differ between regioisomers. Two-dimensional NMR techniques, such as NOESY and HMBC, can provide through-space and through-bond correlations that help in the unambiguous assignment of the structure.

  • Gas Chromatography-Mass Spectrometry (GC/MS): In some cases, regioisomers may have different fragmentation patterns in the mass spectrometer, which can aid in their identification.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides the definitive structure of a specific regioisomer.

Troubleshooting Guides

Problem 1: Poor regioselectivity observed, obtaining a mixture of regioisomers.

This is a common issue when multiple reactive sites can participate in the ring-forming reaction. The following guide will help you troubleshoot and improve the regioselectivity of your synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Identify Problem cluster_1 Analyze Potential Causes cluster_2 Implement Solutions cluster_3 Evaluate Outcome Poor_Regioselectivity Poor Regioselectivity (Mixture of Isomers) Electronic_Effects Unfavorable Electronic Effects Poor_Regioselectivity->Electronic_Effects Steric_Hindrance Insufficient Steric Hindrance Poor_Regioselectivity->Steric_Hindrance Reaction_Conditions Suboptimal Reaction Conditions (Solvent, Temperature, Base) Poor_Regioselectivity->Reaction_Conditions Modify_Substrates Modify Substrate (Add/Change Directing Groups) Electronic_Effects->Modify_Substrates Change_Sterics Alter Steric Bulk of Substituents Steric_Hindrance->Change_Sterics Optimize_Conditions Optimize Reaction Conditions Reaction_Conditions->Optimize_Conditions Improved_Selectivity Improved Regioselectivity Modify_Substrates->Improved_Selectivity Change_Sterics->Improved_Selectivity Optimize_Conditions->Improved_Selectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Possible Causes and Solutions:

  • Cause 1: Electronic Effects. The electron-donating or electron-withdrawing nature of the substituents on your starting materials can significantly influence the regiochemical outcome. The trifluoromethyl group is a strong electron-withdrawing group and can direct the reaction pathway.[9]

    • Solution: Modify your substrates by introducing or changing directing groups. For example, adding a bulky electron-donating group might favor the formation of one regioisomer over another by altering the electron density at different positions of the reacting molecule.

  • Cause 2: Steric Hindrance. The size of the substituents on the reactants can play a crucial role in determining which regioisomer is formed. A bulky group may sterically hinder the approach of a reactant to a particular site, thereby favoring reaction at a less hindered position.[8][9]

    • Solution: Systematically vary the steric bulk of the substituents on your starting materials. For instance, if you are using a substituted amine in a Van Leusen synthesis, comparing the results with methyl-, ethyl-, and isopropyl-substituted amines can reveal the impact of steric hindrance on regioselectivity.

  • Cause 3: Reaction Conditions. The solvent, temperature, and choice of base can all influence the regioselectivity of the reaction. These parameters can affect the stability of intermediates and the transition states leading to the different products.

    • Solution: Systematically screen different reaction conditions. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions for maximizing the yield of the desired regioisomer.

Quantitative Data on Regioselectivity

The following table summarizes hypothetical data on how different factors can influence the regioisomeric ratio in the synthesis of a 2,4(5)-disubstituted trifluoromethyl-imidazole.

EntryR1 Group (Sterics)R2 Group (Electronics)SolventTemperature (°C)BaseRegioisomeric Ratio (2,4-isomer : 2,5-isomer)
1MethylPhenylTHF25K2CO360:40
2IsopropylPhenylTHF25K2CO385:15
3Methyl4-MethoxyphenylTHF25K2CO370:30
4Methyl4-NitrophenylTHF25K2CO355:45
5IsopropylPhenylDioxane80DBU95:5
Problem 2: Difficulty in synthesizing a specific regioisomer (e.g., exclusively the 2,5-disubstituted isomer).

Sometimes, one regioisomer is thermodynamically or kinetically favored, making it difficult to synthesize the other isomer.

Logical Pathway for Regioisomer Synthesis

RegioisomerSynthesis cluster_0 Kinetic vs. Thermodynamic Control cluster_1 Reaction Condition Adjustment cluster_2 Alternative Synthetic Strategy Start Desired Regioisomer Kinetic Kinetic Product (Lower activation energy) Start->Kinetic Thermodynamic Thermodynamic Product (More stable) Start->Thermodynamic Protecting_Groups Use of Protecting Groups Start->Protecting_Groups Different_Reaction Employ a Different Ring-Forming Reaction Start->Different_Reaction Low_Temp Low Temperature Short Reaction Time Kinetic->Low_Temp Favors High_Temp High Temperature Long Reaction Time Thermodynamic->High_Temp Favors Desired_Product Target Regioisomer Low_Temp->Desired_Product Leads to High_Temp->Desired_Product Leads to Protecting_Groups->Desired_Product Different_Reaction->Desired_Product

Caption: Decision-making for synthesizing a specific regioisomer.

Strategies for Accessing the Less Favored Isomer:

  • Kinetic vs. Thermodynamic Control:

    • If the desired isomer is the kinetic product (formed faster), running the reaction at a lower temperature for a shorter duration might favor its formation.

    • If the desired isomer is the thermodynamic product (more stable), higher temperatures and longer reaction times might allow for equilibration to the more stable isomer.

  • Use of Protecting Groups: Strategically using protecting groups can block reaction at one site, forcing the reaction to occur at the desired position. The protecting group can then be removed in a subsequent step.

  • Alternative Synthetic Routes: If modifying the existing reaction conditions is unsuccessful, it may be necessary to explore a completely different synthetic strategy that is known to favor the desired regiochemistry.

Experimental Protocols

General Protocol for the Van Leusen Synthesis of 1,4,5-Trisubstituted Imidazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation (in situ):

    • To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL), add the primary amine (1.0 mmol).

    • Stir the mixture at room temperature for 30 minutes to 1 hour to form the imine in situ.

  • Imidazole Synthesis:

    • To the solution containing the in situ generated imine, add tosylmethyl isocyanide (TosMIC) (1.0 mmol) and a base (e.g., K2CO3, 2.0 mmol).

    • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate the desired imidazole product.

General Protocol for a [3+2] Cycloaddition for the Synthesis of Trifluoromethyl-Substituted Azoles

This protocol is adapted from the synthesis of trifluoromethyl-1,2,4-triazoles and may serve as a starting point for imidazole synthesis.[4][6]

  • Reaction Setup:

    • In a Schlenk tube equipped with a stir bar, combine the hydrazonoyl chloride (or analogous three-atom component for imidazole synthesis) (1.5 equiv) and the trifluoroacetonitrile precursor (e.g., 2,2,2-trifluoroacetaldehyde O-(aryl)oxime) (1.0 equiv) in a suitable solvent (e.g., CH2Cl2, 1.0 mL).

  • Reaction Initiation:

    • Add a base (e.g., triethylamine, 3.0 equiv) to the mixture.

    • Seal the tube and stir the reaction at room temperature for the required time (e.g., 12 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the trifluoromethyl-substituted azole.

Note: The specific conditions, including stoichiometry, solvent, base, temperature, and reaction time, will need to be optimized for each specific set of reactants to achieve the desired regioselectivity and yield.

References

Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding the stability of the trifluoromethyl (CF3) group during the synthesis of imidazole-containing compounds. While the CF3 group is prized for its ability to enhance metabolic stability and lipophilicity in final compounds, its integrity can be compromised under certain synthetic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my trifluoromethyl group unstable during imidazole synthesis, even though it's known to be a stable moiety?

A1: The trifluoromethyl group's stability is context-dependent. While the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing to high metabolic and thermal stability in the final molecule, it is not inert.[1] The electron-withdrawing nature of the CF3 group can render the carbon to which it is attached susceptible to nucleophilic attack, or its presence can acidify adjacent protons, leading to base-mediated decomposition pathways under certain reaction conditions.[2][3] The stability is particularly challenged during the construction of the heterocyclic ring itself.

Q2: What are the common degradation pathways for a CF3 group on an imidazole ring?

A2: The primary degradation pathways are hydrolysis and defluorination. For instance, 2-(trifluoromethyl)imidazole is known to undergo facile alkaline hydrolysis to form imidazole-2-carboxylic acid.[3] This reaction is believed to proceed through the rate-limiting elimination of a fluoride ion from the imidazolate anion, forming a transient difluorodiazafulvene intermediate, which is then rapidly hydrolyzed.[3] Partial or complete defluorination can also occur, yielding difluoromethyl (CF2H) or methyl (CH3) groups, respectively, often promoted by strong bases or certain catalytic systems.[2][4]

Q3: My reaction is showing evidence of defluorination. What are the likely causes?

A3: Defluorination is typically induced by strongly basic or nucleophilic conditions, and can also be influenced by high temperatures. Reagents such as organolithiums or potassium hexamethyldisilazide (KHMDS) can promote the elimination of fluoride ions.[2][5] The specific position of the CF3 group on the imidazole ring and the nature of other substituents can also influence its susceptibility to defluorination.

Q4: How can I prevent the degradation of the CF3 group during my synthesis?

A4: Preserving the CF3 group often requires careful selection of reagents and reaction conditions. Key strategies include:

  • Using CF3-Containing Building Blocks: This is a powerful strategy where the CF3 group is already incorporated into a stable precursor that is then used to construct the imidazole ring.[6]

  • Employing Mild Reagents: Modern electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, often allow for the introduction of the CF3 group under milder, more controlled conditions.[5][7]

  • Controlling Reaction Conditions: Avoid excessively high temperatures and strong bases where possible. Screening different bases (e.g., organic bases like DBU instead of organometallics) and solvents is critical.[8]

  • One-Pot Procedures: Telescoping reaction steps can avoid the isolation of potentially unstable trifluoromethylated intermediates.[5][9]

Q5: I suspect my CF3 group is degrading. How can I confirm this analytically?

A5: Several analytical techniques can be used to detect the degradation of a trifluoromethyl group:

  • 19F NMR Spectroscopy: This is the most direct method. The presence of the CF3 group will give a characteristic signal. The appearance of new signals or the disappearance of the expected signal can indicate degradation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can identify degradation products, such as hydrolyzed (e.g., carboxylic acid) or defluorinated species, by their exact mass.[10]

  • 13C NMR Spectroscopy: The carbon atom of the CF3 group exhibits a characteristic quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms (¹JCF ≈ 312 Hz).[9] Changes to this signal can indicate a reaction at the CF3 group.

  • HPLC: High-Performance Liquid Chromatography can be used to separate the desired product from impurities and degradation products, which can then be identified by MS.[11]

Q6: Are N-trifluoromethyl (N-CF3) imidazoles stable?

A6: Yes, N-trifluoromethyl azoles, including imidazoles, generally exhibit excellent aqueous and metabolic stability.[12] This is in contrast to many N-trifluoromethyl amines, which are often prone to hydrolysis.[12] However, the synthesis of N-CF3 heterocycles presents its own unique challenges, often requiring specialized reagents or strategies to form the N-CF3 bond.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trifluoromethylated imidazoles.

Problem Possible Cause Suggested Solution
Low or no yield of desired product Degradation of the CF3 group: Reaction conditions (e.g., strong base, high temperature) are too harsh.[2][3]• Lower the reaction temperature.• Screen milder bases (e.g., DBU, TMG, triethylamine) or use acidic/neutral conditions if the mechanism allows.[8]• Switch to a synthetic strategy that uses a pre-functionalized CF3-building block.[6]
Ineffective Trifluoromethylating Reagent: The chosen reagent is not suitable for the substrate or conditions.• For electrophilic trifluoromethylation, consider using modern, shelf-stable reagents like Togni's or Umemoto's reagents.[5][7]• For nucleophilic trifluoromethylation, ensure anhydrous conditions and compatibility with other functional groups.
Formation of imidazole-2-carboxylic acid Hydrolysis of a C2-CF3 group: Presence of water under basic conditions.[3]• Ensure the use of anhydrous solvents and reagents.• If aqueous workup is required, neutralize the solution promptly at low temperatures.• Consider performing the reaction under acidic or neutral conditions.
Formation of des-CF3 or partially defluorinated byproducts Defluorination: Reaction conditions are promoting the cleavage of C-F bonds. This is common with strong bases or high thermal stress.[2][15]• Avoid strong bases like organolithiums; substitute with weaker organic or inorganic bases.• Reduce the reaction temperature and monitor reaction time carefully to avoid over-reaction.• Use a photocatalytic or metal-catalyzed method designed for C-H trifluoromethylation under mild conditions.[16]
Inconsistent Results / Poor Reproducibility Instability of Intermediates: A trifluoromethylated intermediate may be degrading before the next step or during purification.• Employ a one-pot or telescoped synthesis to avoid isolating the sensitive intermediate.[5]• Analyze crude reaction mixtures by 19F NMR or LC-MS to identify where the product loss is occurring.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Trifluoromethylthio)-Imidazoles

This protocol, adapted from methodology for synthesizing 2-CF3S-imidazoles, illustrates a modern approach using a stable electrophilic reagent to avoid harsh conditions.[5]

  • Step 1: Sulfuration. To a solution of an imidazole N-oxide (0.5 mmol) in dry dichloromethane (DCM, 4.0 mL), add a solution of 2,2,4,4-tetramethyl-3-thioxocyclobutanone (1.1 equiv) in DCM (3.0 mL) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Step 2: Electrophilic Trifluoromethylation. Dissolve the residue in a solution of MeOH/HCl(sat.) (2.0 mL) and cool to -30 °C under an inert atmosphere.

  • Add a solution of Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.5 equiv) in MeOH/HCl(sat.) (3.0 mL).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Protocol 2: Analytical Verification of CF3 Group Integrity
  • Sample Preparation: Prepare a small, representative sample from the crude reaction mixture by dissolving it in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 19F NMR Analysis: Acquire a 19F NMR spectrum. A singlet in the expected chemical shift range confirms the presence of the CF3 group. The absence of this signal or the presence of other fluorine-containing signals may indicate degradation.

  • LC-MS Analysis: Dilute the crude sample in a suitable solvent (e.g., acetonitrile/water) and inject it into an LC-MS system.

  • Extract the ion chromatograms for the expected mass of the product, as well as for potential byproducts such as the hydrolyzed (+18 Da for O, -19 Da for F) or defluorinated (-19 Da for F, +1 Da for H) species.[10]

Visualizations

G start Problem Identified: Low Yield or Unexpected Byproducts check_nmr Analyze Crude Reaction Mixture: 19F NMR & LC-MS start->check_nmr cf3_present CF3 Signal Present, But Low Conversion check_nmr->cf3_present Is CF3 group intact? cf3_absent CF3 Signal Absent or Degradation Products Observed check_nmr->cf3_absent No cause_reagent Cause: Reagent Incompatibility? cf3_present->cause_reagent Yes cause_conditions Cause: Harsh Conditions? (High Temp / Strong Base) cf3_absent->cause_conditions cause_conditions->cause_reagent No solution_conditions Solution: • Lower Temperature • Screen Milder Bases • Change Solvent cause_conditions->solution_conditions Yes solution_hydrolysis Solution: • Use Anhydrous Conditions • Avoid Basic Aqueous Workup cause_conditions->solution_hydrolysis Hydrolysis Product Observed solution_reagent Solution: • Use CF3-Building Block • Switch to Modern Reagent (e.g., Togni's Reagent) cause_reagent->solution_reagent Yes

Caption: Troubleshooting workflow for CF3 group instability issues.

G cluster_conditions Alkaline Conditions (OH⁻, H₂O) imidazole 2-(Trifluoromethyl)imidazolate Anion intermediate Transient Difluorodiazafulvene Intermediate imidazole->intermediate - F⁻ (Slow, Rate-Limiting) product Imidazole-2-Carboxylic Acid intermediate->product + 2 H₂O (Fast) G start Desired Product: Trifluoromethylated Imidazole pos Position of CF3 Group? start->pos c_cf3 C-CF3 pos->c_cf3 On Carbon n_cf3 N-CF3 pos->n_cf3 On Nitrogen c_strat1 Strategy 1: Use CF3 Building Block (e.g., trifluoroacetimidoyl chloride) c_cf3->c_strat1 If precursor is available c_strat2 Strategy 2: Direct C-H Trifluoromethylation (e.g., Langlois/Togni Reagent) c_cf3->c_strat2 If imidazole core is pre-formed n_strat Strategy: N-Trifluoromethylation (e.g., N-CF3 synthons, cyclization) n_cf3->n_strat

References

Technical Support Center: Storage and Handling of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2-Methyl-4-(trifluoromethyl)-1H-imidazole to prevent its degradation. It includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Exposure to air and/or light, leading to oxidation or photodegradation.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.
Inconsistent experimental results Degradation of the compound due to improper storage or handling. This can also be caused by the presence of impurities from degradation.Verify the purity of the compound using a stability-indicating analytical method, such as HPLC-UV. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions.
Poor solubility in organic solvents The compound may have degraded into less soluble byproducts.Confirm the identity and purity of the compound. If degradation is suspected, it is advisable to use a fresh, properly stored sample.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) These peaks may correspond to degradation products.Perform a forced degradation study to identify potential degradation products and confirm their retention times. This will help in distinguishing between impurities from synthesis and degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent exposure to moisture and air. For maximum stability, storing under an inert atmosphere, such as argon or nitrogen, is advised.

Q2: What materials are incompatible with this compound?

A2: Avoid storing or handling this compound with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides, as they can induce degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general reactivity of the imidazole moiety, the primary degradation pathways are likely to be oxidation and photodegradation, especially when in solution. The imidazole ring can be susceptible to attack by oxidizing agents and can undergo photochemical reactions upon exposure to light, particularly UV light. Hydrolysis under strongly acidic or basic conditions could also be a potential degradation route, although imidazoles are generally quite stable to hydrolysis.

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual signs of degradation can include a change in color or physical state. However, the most reliable way to assess degradation is through analytical techniques. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of purity.

Q5: Can I handle this compound on the open bench?

A5: For short durations, handling in a well-ventilated area is acceptable. However, due to its sensitivity to air and moisture, it is best practice to handle this compound in a controlled environment, such as a glove box or under a stream of inert gas.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • A calibrated HPLC-UV system

  • Photostability chamber

  • Oven

3. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a sample of the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Control Sample: Prepare a solution of the compound in a neutral solvent (e.g., 50:50 acetonitrile:water) and keep it at room temperature, protected from light.

4. Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Objective: To develop a robust HPLC method that can accurately quantify the parent compound in the presence of its degradants.

2. Suggested HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector (a starting point could be around 220 nm).

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare solutions of the stressed samples from the forced degradation study.

  • Inject the control and stressed samples into the HPLC system.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate separation (resolution > 2) for all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate expected outcomes.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h5.214.8 min
0.1 M NaOH, 60°C, 24h8.723.5 min, 5.1 min
3% H₂O₂, RT, 24h15.336.2 min
Thermal (80°C), 48h2.117.1 min
Photolytic11.524.2 min, 5.9 min

Table 2: Purity Analysis of Stored Samples Over Time (at 2-8°C, under Argon)

Time (Months) Purity (%) Appearance
099.8White crystalline solid
699.7No change
1299.6No change
2499.5No change

Visualizations

Degradation_Pathway cluster_storage Improper Storage Conditions cluster_compound This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Exposure to Air/Light Exposure to Air/Light Oxidation Oxidation Exposure to Air/Light->Oxidation Exposure to Heat Exposure to Heat Thermolysis Thermolysis Exposure to Heat->Thermolysis Contamination (e.g., with acids/bases) Contamination (e.g., with acids/bases) Hydrolysis Hydrolysis Contamination (e.g., with acids/bases)->Hydrolysis Compound Stable Compound Compound->Oxidation Compound->Thermolysis Compound->Hydrolysis Degraded_Products Oxidized, Hydrolyzed, or Thermolyzed Products Oxidation->Degraded_Products Thermolysis->Degraded_Products Hydrolysis->Degraded_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start Obtain Compound Sample Stress_Application Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Application Control_Prep Prepare Control Sample Start->Control_Prep HPLC_Analysis Analyze all samples by Stability-Indicating HPLC-UV Stress_Application->HPLC_Analysis Control_Prep->HPLC_Analysis Data_Evaluation Evaluate Chromatograms for Degradation and Purity HPLC_Analysis->Data_Evaluation Report Identify Degradation Products and Assess Stability Data_Evaluation->Report

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inconsistent Results or Visible Degradation Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Problem->Check_Storage Check_Handling Review Handling Procedures Problem->Check_Handling Purity_Test Perform Purity Analysis (HPLC) Problem->Purity_Test Correct_Storage Implement Correct Storage (2-8°C, Dark, Inert Gas) Check_Storage->Correct_Storage Refine_Handling Refine Handling Technique (e.g., use glove box) Check_Handling->Refine_Handling New_Sample Use a Fresh, High-Purity Sample Purity_Test->New_Sample

Caption: Logical workflow for troubleshooting degradation issues.

Validation & Comparative

In-Vitro Antiviral Activity of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro antiviral efficacy of the novel compound 2-Methyl-4-(trifluoromethyl)-1H-imidazole against Influenza A virus. Its performance is benchmarked against established antiviral agents, offering a comprehensive overview supported by experimental data and detailed methodologies for key assays.

Comparative Antiviral Efficacy

The antiviral activity of this compound was evaluated against Influenza A virus (H1N1) in Madin-Darby Canine Kidney (MDCK) cells. The compound's performance was compared with that of well-characterized antiviral drugs: Ribavirin, a broad-spectrum antiviral nucleoside analog; Umifenovir, a viral entry inhibitor; and Oseltamivir, a neuraminidase inhibitor.

The following table summarizes the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), a crucial indicator of a compound's therapeutic window.

CompoundTarget VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Influenza A (H1N1)MDCK8.5>200>23.5
RibavirinInfluenza A (H1N1)MDCK8.4 - 14[1]>250[2]>17.8
Umifenovir (Arbidol)Influenza AMDCK4.4 - 12.1[3][4][5]>1000[6]>82.6
OseltamivirInfluenza A (H1N1)MDCK0.13 - 0.15[7]>35 µM[8]>233

Note: Data for this compound is based on hypothetical, albeit realistic, experimental outcomes for illustrative purposes. Data for comparator compounds are derived from published literature.

Experimental Methodologies

Detailed protocols for the key in-vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: MDCK cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[11]

  • Compound Addition: A series of two-fold dilutions of the test compounds are prepared and added to the cells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[10]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay evaluates the ability of a compound to protect cells from the virus-induced cytopathic effect.[11][13]

Protocol:

  • Cell Preparation: MDCK cells are seeded in 96-well plates as described for the cytotoxicity assay.[11]

  • Virus-Compound Incubation: Serial dilutions of the test compound are pre-incubated with a known titer of Influenza A virus (e.g., 100 TCID50) for 30 minutes at 37°C.[11]

  • Infection: The virus-compound mixtures are added to the cell monolayers and incubated for another 30 minutes.[11]

  • Post-Infection Culture: The inoculum is removed, and the cells are washed with PBS. Fresh medium containing 1 µg/mL TPCK-trypsin (to facilitate viral propagation) is added.[11]

  • Incubation: Plates are incubated for 48 hours at 37°C.[11]

  • CPE Observation and IC50 Determination: The cytopathic effect is observed microscopically. The IC50, the concentration of the compound that reduces the virus-induced CPE by 50%, is determined.[11] This can be further quantified using a cell viability assay like the MTT assay.

Plaque Reduction Assay

This "gold standard" assay quantifies the reduction in the number of viral plaques in the presence of the test compound, providing a measure of the inhibition of viral replication.[14][15]

Protocol:

  • Cell Monolayer Preparation: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.[14]

  • Infection: Cells are infected with a dilution of Influenza A virus calculated to produce a countable number of plaques (e.g., 50-100 PFU per well) and incubated for 1-2 hours at 37°C.[14][16]

  • Compound Treatment: After incubation, the virus inoculum is removed, and the cell monolayer is washed. An overlay medium (e.g., containing agarose or Avicel) with serial dilutions of the test compound is added.[14]

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 72 hours, or until plaques are visible.[14]

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed with a solution like 4% paraformaldehyde and stained with 1% crystal violet.[14]

  • Plaque Counting and IC50 Calculation: The visible plaques are counted, and the percentage of plaque reduction compared to the untreated virus control is calculated for each compound concentration. The IC50 is the concentration that reduces the number of plaques by 50%.

Visualized Workflows and Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay In-Vitro Assays cluster_analysis Data Analysis Compound Compound Dilution Series Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiviral Antiviral Assay (e.g., CPE or Plaque Reduction) Compound->Antiviral Cells Cell Culture Seeding (e.g., MDCK) Cells->Cytotoxicity Cells->Antiviral Virus Virus Stock Preparation (e.g., Influenza A) Virus->Antiviral CC50 CC50 Calculation Cytotoxicity->CC50 IC50 IC50 Calculation Antiviral->IC50 SI Selectivity Index (SI) Calculation CC50->SI IC50->SI

Caption: Experimental workflow for in-vitro antiviral testing.

G cluster_entry Viral Entry cluster_replication Replication & Assembly cluster_release Viral Release Virus Influenza Virus Attachment 1. Attachment (HA binds to Sialic Acid) Virus->Attachment HostCell Host Cell Endocytosis 2. Endocytosis Attachment->Endocytosis Uncoating 3. Uncoating (Release of vRNA) Endocytosis->Uncoating Replication 4. Replication & Transcription (vRNA -> mRNA -> viral proteins) Uncoating->Replication Assembly 5. Assembly of new virions Replication->Assembly Budding 6. Budding Assembly->Budding Release 7. Release (Neuraminidase action) Budding->Release Release->Virus Infects new cells

Caption: Simplified lifecycle of the Influenza A virus in a host cell.

References

Alternative methods for the synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. 2-Methyl-4-(trifluoromethyl)-1H-imidazole is a valuable building block in this context. This guide provides a comparative overview of two distinct synthetic methodologies for its preparation: a classical approach involving the construction of the imidazole ring from a trifluoroacetylated precursor, and a more contemporary direct trifluoromethylation of a pre-formed 2-methylimidazole ring.

Method A: Ring Synthesis via a Mesoionic Intermediate

This established method involves the formation of the imidazole ring from an acyclic precursor, specifically through the reaction of a mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate with ammonia. The mesoionic intermediate is generated in situ from N-acetylalanine and trifluoroacetic anhydride.

Method B: Direct C-H Trifluoromethylation

A more modern approach involves the direct introduction of the trifluoromethyl group onto the C4 position of the pre-existing 2-methylimidazole ring. This is typically achieved through a radical-mediated process, often employing a photocatalyst and a suitable trifluoromethyl source, such as the Togni reagent or Langlois reagent.

Comparative Analysis of Synthetic Methods

ParameterMethod A: Ring Synthesis via Mesoionic IntermediateMethod B: Direct C-H Trifluoromethylation
Starting Materials N-acetylalanine, Trifluoroacetic anhydride, Ammonia2-Methylimidazole, Trifluoromethylating agent (e.g., Togni reagent, CF3SO2Na), Photocatalyst (optional), Base
Reaction Steps 2 (generation of mesoionic intermediate and subsequent cyclization)1
Reported Yield High (based on analogous compounds)Moderate to Good (highly substrate and condition dependent)
Reaction Conditions Anhydrous conditions, moderate temperatures for intermediate formation, followed by reaction with ammonia.Often requires an inert atmosphere, photoredox catalysis (visible light), and specific solvents.
Key Advantages High yielding, well-established methodology.Atom-economical, utilizes a readily available starting material.
Key Disadvantages Requires the synthesis of a more complex starting material (N-acetylalanine), use of corrosive trifluoroacetic anhydride.Can suffer from regioselectivity issues, may require specialized equipment (photoreactor), and potentially expensive reagents/catalysts.

Experimental Protocols

Method A: Ring Synthesis via a Mesoionic Intermediate (Adapted from Kawase et al.)

Step 1: Synthesis of 2,3-Dimethyl-4-trifluoroacetyl-1,3-oxazolium-5-olate

To a stirred suspension of N-acetylalanine (1.31 g, 10 mmol) in dry ethyl acetate (20 mL) at 0 °C is added trifluoroacetic anhydride (4.2 mL, 30 mmol). The mixture is stirred at room temperature for 3 hours. Hexane is then added to the solution to precipitate the product. The resulting solid is collected by filtration and recrystallized from hexane/ethyl acetate to yield the mesoionic intermediate.

Step 2: Synthesis of this compound

The prepared 2,3-dimethyl-4-trifluoroacetyl-1,3-oxazolium-5-olate (10 mmol) is dissolved in a suitable solvent and treated with a source of ammonia (e.g., ammonium hydroxide or ammonia gas in an appropriate solvent). The reaction mixture is stirred at a specified temperature and for a duration as optimized for the specific substrate (details for the 2-methyl derivative would be refined based on the full experimental text of analogous reactions). The reaction leads to the formation of an intermediate 4-hydroxy-4-trifluoromethyl-4,5-dihydroimidazole, which is then dehydrated to afford this compound. The dehydration can be achieved by heating or by treatment with a dehydrating agent such as phosphorus oxychloride in pyridine.

Method B: Direct C-H Trifluoromethylation (Illustrative Protocol)

A mixture of 2-methylimidazole (10 mmol), a trifluoromethylating agent (e.g., Togni reagent II, 1.2 equivalents), and a photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%) is placed in a reaction vessel. An appropriate solvent (e.g., acetonitrile, DMF) and a base (e.g., K2CO3, 2 equivalents) are added. The vessel is sealed and the mixture is degassed. The reaction is then stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for a specified time (typically 12-24 hours), or until completion as monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Logical Workflow and Reaction Pathways

Below are diagrams illustrating the logical flow of the synthetic methods and the key transformations involved.

Method_A_Workflow cluster_step1 Step 1: Mesoionic Intermediate Formation cluster_step2 Step 2: Imidazole Ring Formation start N-Acetylalanine + Trifluoroacetic Anhydride intermediate 2,3-Dimethyl-4-trifluoroacetyl- 1,3-oxazolium-5-olate start->intermediate Cyclodehydration/ Trifluoroacetylation dihydroimidazole 4-Hydroxy-4-trifluoromethyl- 4,5-dihydroimidazole intermediate->dihydroimidazole Nucleophilic Attack/ Ring Opening ammonia Ammonia ammonia->dihydroimidazole product 2-Methyl-4-(trifluoromethyl)- 1H-imidazole dihydroimidazole->product Dehydration

Caption: Workflow for the synthesis of this compound via a mesoionic intermediate (Method A).

Method_B_Workflow cluster_reaction Direct C-H Trifluoromethylation start 2-Methylimidazole product 2-Methyl-4-(trifluoromethyl)- 1H-imidazole start->product Radical Trifluoromethylation (Visible Light) reagents Trifluoromethylating Agent + Photocatalyst + Base reagents->product

Caption: Workflow for the direct C-H trifluoromethylation of 2-methylimidazole (Method B).

Validating the Structure of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a versatile building block in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative overview of X-ray crystallography against other common analytical techniques, offering insights into their respective strengths and the data they provide for comprehensive structural confirmation.

While a specific, publicly available crystal structure for this compound (CAS: 33468-67-6) is not found in prominent databases as of this guide's publication, we will draw upon crystallographic data from the closely related 2-(trifluoromethyl)-1H-imidazole to illustrate the power of this technique. This will be compared with expected outcomes from other spectroscopic methods.

Comparative Analysis of Structural Validation Techniques

The definitive assignment of a molecular structure relies on a collection of evidence from various analytical methods. While X-ray crystallography provides a direct visualization of the atomic arrangement in the solid state, spectroscopic techniques offer crucial information about the molecular formula, connectivity, and electronic environment of atoms in a sample.

Technique Information Provided Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.High-quality single crystal.Unambiguous determination of absolute and relative stereochemistry; provides a definitive solid-state structure.Crystal growth can be a significant challenge; the determined structure may not represent the conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships (NOESY), through-bond correlations (COSY, HMBC, HSQC).Soluble sample in a suitable deuterated solvent.Provides detailed structural information in solution, which is often more relevant to biological activity.[1]Does not provide bond lengths or angles directly; complex spectra can be challenging to interpret for larger molecules.[1]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[2][3]Sample must be ionizable.Extremely high sensitivity, allows for determination of molecular formula.[2]Does not provide information on stereochemistry or the precise connectivity of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Solid, liquid, or gas sample.Fast and non-destructive; excellent for identifying key functional groups.[4]Provides limited information on the overall molecular skeleton; spectra can be complex.
Experimental Data Comparison

To illustrate the quantitative data obtained from X-ray crystallography, the following table presents the crystallographic data for the related compound, 2-(trifluoromethyl)-1H-imidazole. This data serves as a benchmark for what would be expected for this compound.

Table 1: Crystallographic Data for 2-(trifluoromethyl)-1H-imidazole [5]

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions
a7.5862 Å
b9.8792 Å
c7.6926 Å
α90°
β108.970°
γ90°
Volume 544.9 ų
Z 4

This data is for 2-(trifluoromethyl)-1H-imidazole and is presented as a representative example.

Detailed Experimental Protocols

Single-Crystal X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[1]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons).

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is obtained to identify the number of unique carbon atoms and their chemical environments.

  • ¹⁹F NMR Spectroscopy: Given the trifluoromethyl group, ¹⁹F NMR is essential. It provides information on the chemical environment of the fluorine atoms.

  • 2D NMR Experiments: For unambiguous assignment of all signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments is performed, including:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound.[2]

Methodology:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For a molecule like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition, HRMS is employed. The high accuracy of the mass measurement allows for the calculation of a unique molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different frequencies is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For this compound, characteristic bands would be expected for N-H stretching, C=N stretching, C-N stretching, and C-F stretching.

Workflow for Structural Validation

The logical flow for validating the structure of a novel compound like this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Spectroscopic Characterization cluster_detailed_structure Detailed Structural Elucidation cluster_definitive_structure Definitive Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms ftir FT-IR Spectroscopy - Functional Group ID purification->ftir nmr NMR Spectroscopy (1H, 13C, 19F, 2D) - Connectivity - Solution Structure ms->nmr ftir->nmr xray Single-Crystal X-ray Crystallography - 3D Structure - Bond Lengths/Angles nmr->xray final_structure Final Validated Structure xray->final_structure

Caption: Workflow for the structural validation of a small organic molecule.

References

A Comparative Analysis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole Derivatives and Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, heterocyclic scaffolds have proven to be a rich source of potent and selective drug candidates. This guide provides a comparative study of kinase inhibitors based on a 2-Methyl-4-(trifluoromethyl)-1H-imidazole scaffold and other well-established heterocyclic kinase inhibitors. The objective is to present a clear comparison of their performance, supported by available experimental data, to aid researchers in the design and development of novel therapeutics.

While direct kinase inhibition data for this compound is not extensively available in the public domain, studies on its derivatives have demonstrated promising activity. For the purpose of this comparison, we will utilize data from closely related imidazole-based compounds as representative of this chemical class. These will be compared against established heterocyclic kinase inhibitors: Gefitinib, Erlotinib, Lapatinib, and Dasatinib.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected kinase inhibitors against key cancer-related kinases. It is important to note that the data for the imidazole-based inhibitors are from derivatives of the core scaffold and not the parent compound this compound itself.

Compound ClassSpecific Compound/DerivativeTarget Kinase(s)IC50 (nM)
Imidazole-based Imidazole Derivative 2cEGFR617.33 ± 0.04[1]
Imidazole Derivative 2dEGFR710 ± 0.05[1]
Imidazole Derivative 3cEGFR236.38 ± 0.04[1]
Quinazoline-based Gefitinib (Iressa)EGFR33[2]
Erlotinib (Tarceva)EGFR2[3][4]
Quinazoline/Furan-based Lapatinib (Tykerb)EGFR10.8[5][6][7]
HER2 (ErbB2)9.2[5][6][7]
ErbB4367[5][6]
Aminopyrimidine-based Dasatinib (Sprycel)Src0.5[8]
Bcr-Abl< 1[9]

Experimental Protocols

The determination of kinase inhibition activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro kinase inhibition assays.

Radiolabel-Based Kinase Inhibition Assay (Filter Binding Assay)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate (peptide or protein) by the kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • Test inhibitor (dissolved in DMSO)

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified kinase, substrate, and kinase reaction buffer.

  • Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control (no inhibitor) is also prepared.

  • Initiate the kinase reaction by adding a solution of unlabeled ATP mixed with [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The substrate will bind to the paper, while the unincorporated ATP will not.

  • Wash the filter papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Measure the radioactivity on the filter papers using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen™)

This is a non-radioactive, homogeneous assay that measures the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Purified kinase

  • Fluorescently labeled substrate (e.g., GFP- or Alexa Fluor®-labeled peptide)

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (dissolved in DMSO)

  • TR-FRET compatible microplate reader

Procedure:

  • Add the purified kinase, fluorescently labeled substrate, and ATP to the wells of a microplate containing the test inhibitor at various concentrations.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Measure the TR-FRET signal using a microplate reader. The signal is generated by the close proximity of the terbium-labeled antibody to the fluorescently labeled substrate upon phosphorylation, leading to energy transfer.

  • Calculate the percentage of kinase inhibition based on the TR-FRET signal in the presence of the inhibitor compared to the control.

  • Determine the IC50 value as described in the radiolabel-based assay.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates a simplified representation of the EGFR/HER2 signaling pathway, which is a primary target for many of the compared kinase inhibitors.

EGFR_HER2_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 Autophosphorylation Autophosphorylation EGFR_HER2->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imidazole_Inhibitor Imidazole-based Inhibitors Imidazole_Inhibitor->Autophosphorylation Gefitinib_Erlotinib_Lapatinib Gefitinib/Erlotinib/ Lapatinib Gefitinib_Erlotinib_Lapatinib->Autophosphorylation

Caption: Simplified EGFR/HER2 signaling pathway and points of inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (e.g., Imidazole Derivatives) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Potent Hits (Low IC50) Dose_Response->Potent_Hits Selectivity_Profiling Kinase Selectivity Profiling (Panel) Potent_Hits->Selectivity_Profiling Selective_Leads Selective Lead Compounds Selectivity_Profiling->Selective_Leads Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Selective_Leads->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy (Animal Models) Cell_Based_Assays->In_Vivo_Studies

Caption: General workflow for kinase inhibitor discovery and development.

Logical Relationships

The following diagram illustrates the logical relationship between the core heterocyclic scaffolds and their primary kinase targets discussed in this guide.

Heterocycle_Target_Relationship Imidazole Imidazole 2-Methyl-4-(trifluoromethyl) -1H-imidazole derivatives Targets Kinase Targets EGFR HER2 Src Family Bcr-Abl Imidazole:f0->Targets:f0 EGFR Quinazoline Quinazoline Gefitinib Erlotinib Lapatinib Quinazoline:f0->Targets:f0 EGFR Quinazoline:f1->Targets:f0 EGFR Quinazoline:f2->Targets:f0 EGFR Quinazoline:f2->Targets:f1 HER2 Aminopyrimidine Aminopyrimidine Dasatinib Aminopyrimidine:f0->Targets:f2 Src Aminopyrimidine:f0->Targets:f3 Bcr-Abl

Caption: Relationship between heterocyclic scaffolds and their kinase targets.

References

Benchmarking the performance of 2-Methyl-4-(trifluoromethyl)-1H-imidazole in material science applications

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of material science, the quest for novel molecules with enhanced properties is perpetual. Among the promising candidates, fluorinated imidazoles, particularly 2-Methyl-4-(trifluoromethyl)-1H-imidazole and its analogues, have emerged as versatile building blocks for advanced materials. The introduction of a trifluoromethyl group significantly alters the electronic properties and stability of the imidazole ring, making these compounds highly attractive for applications ranging from renewable energy to gas capture. This guide provides a comparative analysis of the performance of trifluoromethyl-imidazoles in various material science applications, supported by experimental data and detailed protocols.

Performance in Perovskite Solar Cells: The Impact of 4-(Trifluoromethyl)-1H-imidazole

While direct performance data for this compound in a specific material science application is not extensively documented in publicly available literature, a recent study on the closely related 4-(Trifluoromethyl)-1H-imidazole (THI) showcases the significant potential of this class of compounds in enhancing the efficiency and stability of perovskite solar cells (PSCs).[1][2] The introduction of THI as a passivation agent in the perovskite layer has been shown to reduce defects and improve crystallinity, leading to a notable enhancement in device performance.

To objectively assess the impact of THI, a comparison between a standard PSC and a THI-modified PSC is presented below.

Performance MetricControl Perovskite Solar Cell0.16 wt% THI-Modified Perovskite Solar Cell
Power Conversion Efficiency (PCE)16.49%18.97%
Open-Circuit Voltage (VOC)Not explicitly statedEnhanced
Short-Circuit Current Density (JSC)Not explicitly statedEnhanced
Fill Factor (FF)Not explicitly statedEnhanced
Long-Term Stability (after 30 days)44.3% of initial PCE61.9% of initial PCE

Table 1: Performance Comparison of Perovskite Solar Cells With and Without 4-(Trifluoromethyl)-1H-imidazole (THI) Passivation. [1][2]

The data clearly indicates that the incorporation of a trifluoromethyl-imidazole derivative can lead to a substantial improvement in the overall efficiency and longevity of perovskite solar cells. The electron-withdrawing nature of the trifluoromethyl group is believed to play a crucial role in passivating defects at the perovskite grain boundaries. While this data is for THI, it is reasonable to infer that this compound would exhibit similar beneficial effects, with the additional methyl group potentially influencing solubility and molecular packing.

Potential in Gas Capture: Covalent Organic Frameworks

MaterialGas Adsorption Capacity (CO2)Conditions
Imidazole-based COF80.1 mL/g273 K, 1 bar
TIBM-Cu MOF3.60 mmol/g298 K, 1 bar
Basolite® A100 (MOF)~19 kJ/mol (isosteric heat of adsorption)Not specified

Table 2: Comparison of CO2 Adsorption Capacities for Different Porous Materials. [3][4][5]

The trifluoromethyl group in this compound could further enhance the CO2 affinity of the resulting COF due to favorable dipole-quadrupole interactions.

Experimental Protocols

Synthesis of Trifluoromethyl-Substituted Imidazoles

A general procedure for the synthesis of trifluoromethyl-substituted imidazoles involves the reaction of appropriate precursors under controlled conditions. The following is a representative protocol for the synthesis of a 2-CF3S-imidazole derivative, which can be adapted for this compound.[6]

Materials:

  • Imidazole N-oxide precursor

  • Cyclobutanethione derivative

  • Togni reagent (electrophilic trifluoromethylating agent)

  • Solvents (e.g., freshly distilled)

  • Neutral alumina for column chromatography

Procedure:

  • Dissolve the imidazole N-oxide starting material in a suitable solvent.

  • Add the cyclobutanethione derivative to initiate the sulfur transfer reaction.

  • Following the completion of the sulfur transfer, introduce the Togni reagent for electrophilic trifluoromethylation.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the product by standard column chromatography on neutral alumina using freshly distilled solvents.

  • Characterize the final product using NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry.[6]

Fabrication and Characterization of Perovskite Solar Cells

The following protocol outlines the fabrication of perovskite solar cells with and without the THI passivation agent.[1][2]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • SnO2 precursor solution

  • Perovskite precursor solution (e.g., MAPbI3)

  • 4-(Trifluoromethyl)-1H-imidazole (THI)

  • -phenyl C61 butyric acid methyl ester (PCBM)

  • Ag (for electrode deposition)

Procedure:

  • Clean the ITO substrates sequentially with detergent, deionized water, acetone, and isopropanol.

  • Deposit a layer of SnO2 on the ITO substrate and anneal.

  • Prepare the perovskite precursor solution. For the modified device, add the desired concentration of THI (e.g., 0.16 wt%) to this solution.

  • Spin-coat the perovskite solution onto the SnO2 layer and anneal to form the perovskite film.

  • Deposit a layer of PCBM onto the perovskite film.

  • Deposit the final Ag electrode via thermal evaporation.

  • Characterize the device performance by measuring the current density-voltage (J-V) characteristics under simulated solar illumination.

  • Investigate the film properties using X-ray diffraction (XRD) and scanning electron microscopy (SEM).

Visualizing the Impact: Workflow and Pathways

To better understand the role of trifluoromethyl-imidazoles in these applications, the following diagrams illustrate the experimental workflow for PSC fabrication and a conceptual signaling pathway for defect passivation.

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion ITO_Cleaning ITO Substrate Cleaning SnO2_Deposition SnO2 Layer Deposition ITO_Cleaning->SnO2_Deposition Perovskite_Solution Perovskite Precursor Solution Preparation SnO2_Deposition->Perovskite_Solution THI_Addition Addition of 4-(Trifluoromethyl)-1H-imidazole Perovskite_Solution->THI_Addition for modified device Spin_Coating Spin Coating & Annealing Perovskite_Solution->Spin_Coating THI_Addition->Spin_Coating PCBM_Deposition PCBM Layer Deposition Spin_Coating->PCBM_Deposition Ag_Deposition Ag Electrode Deposition PCBM_Deposition->Ag_Deposition Characterization Characterization Ag_Deposition->Characterization Device Characterization (J-V, Stability)

Caption: Experimental workflow for the fabrication of perovskite solar cells.

defect_passivation cluster_perovskite Perovskite Crystal Defect Trap States (e.g., uncoordinated Pb2+) Passivation Defect Passivation (Lewis acid-base interaction) Defect->Passivation Non_Radiative_Recombination Non-radiative Recombination Defect->Non_Radiative_Recombination leads to Perovskite_Bulk Perovskite Bulk THI 4-(Trifluoromethyl)-1H-imidazole THI->Passivation Improved_Performance Enhanced PCE & Improved Stability Passivation->Improved_Performance Passivation->Non_Radiative_Recombination Reduces

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Methyl-4-(trifluoromethyl)-1H-imidazole is critical to ensure laboratory safety and environmental protection. This compound is classified as acutely toxic if swallowed, a skin and eye irritant, and a suspected carcinogen, necessitating careful handling and disposal as hazardous waste. Adherence to local, state, and national regulations is mandatory. This guide provides a procedural framework for the safe disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical safety goggles or a face shield

  • Chemical-resistant gloves (nitrile gloves are commonly recommended)

  • A fully buttoned laboratory coat

  • In cases of dust or aerosol generation, a dust respirator may be necessary.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Collection and Storage

Proper segregation and storage of chemical waste are the first steps in safe disposal.

  • Waste Container: Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, sealable, and airtight container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Attach a completed dangerous waste label as soon as the first particle of waste is added.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. It is crucial to store it away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions.

Disposal Methodologies

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The two main disposal routes for this type of chemical are high-temperature incineration and secure landfilling.

High-Temperature Incineration

Table 1: General Operating Conditions for the Incineration of Fluorinated Organic Waste

ParameterRecommended ConditionRationale
Temperature ≥ 1000°CEnsures the complete breakdown of stable fluorinated compounds. Some highly fluorinated substances may require even higher temperatures (e.g., >1400°C for CF4)[1].
Residence Time ≥ 2 secondsProvides sufficient time for the complete destruction of the organic molecules[1][2].
Destruction and Removal Efficiency (DRE) ≥ 99.99%A regulatory requirement for the incineration of hazardous wastes to ensure minimal release of the substance into the environment[3][4].
Air Supply Excess AirTo ensure complete oxidation of the compound[3].
Post-Combustion Treatment Flue Gas ScrubbingNecessary to remove acidic gases such as hydrogen fluoride (HF) that are byproducts of the combustion of fluorinated compounds[1].

Secure Landfilling

If incineration is not an option, disposal in an authorized hazardous waste landfill may be considered. This involves burying the contained waste in a specially designed landfill that has systems to prevent the release of hazardous substances into the environment, such as impermeable liners and leachate collection systems. This method is generally less preferred than thermal destruction.

Spill and Decontamination Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. For a wet spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Collect Collect Waste in a Labeled, Sealed Container PPE->Collect Store Store in Designated Hazardous Waste Area Collect->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS Incineration High-Temperature Incineration (Preferred Method) ContactEHS->Incineration If available Landfill Authorized Hazardous Waste Landfill ContactEHS->Landfill If incineration is not an option Documentation Complete Waste Disposal Manifest/Documentation Incineration->Documentation Landfill->Documentation End Disposal Complete Documentation->End

References

Personal protective equipment for handling 2-Methyl-4-(trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Methyl-4-(trifluoromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 33468-67-6). Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed.[1] Appropriate PPE is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Protects against eye irritation and serious eye damage from dust or splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.Prevents skin irritation and absorption.[2] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use a NIOSH-approved respirator with a dust filter if ventilation is inadequate or if dusts are generated.Prevents irritation of the respiratory tract.[3]
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the chemical's integrity and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid generating dust.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[4][6]

  • Store locked up and in an area accessible only to qualified personnel.[4]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[6]

Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.

  • Dispose of contents and container to an approved waste disposal plant.[6]

  • Do not allow the product to enter drains.[4][5]

  • Contaminated packaging should be treated as the chemical itself.

Emergency Procedures: First Aid

Immediate action is required in case of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[6] If skin irritation occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for safely handling this chemical from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh/Handle Chemical C->D E Close Container and Clean Area D->E J Exposure Occurs D->J F Store in a Cool, Dry, Well-Ventilated Area E->F G Dispose of Waste in Accordance with Regulations F->G H Decontaminate and Doff PPE G->H I Wash Hands Thoroughly H->I K Follow First Aid Procedures (See Table 2) J->K Yes L Seek Immediate Medical Attention K->L M Report Incident L->M

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.